molecular formula C12H17N B009095 4-Phenylcyclohexylamine CAS No. 19992-45-1

4-Phenylcyclohexylamine

Cat. No.: B009095
CAS No.: 19992-45-1
M. Wt: 175.27 g/mol
InChI Key: SJISCEAZUHNOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylcyclohexylamine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel multi-target therapeutics. Its structural motif is recognized as a key pharmacophore in the design of compounds that simultaneously modulate the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters (SERT, DAT, NET) . This dual mechanism is a promising strategy for creating rapid-acting antidepressants with a potentially improved efficacy and safety profile compared to single-target agents . Furthermore, the phenylcyclohexylamine structure serves as a critical precursor in the synthesis of potent analgesic candidates. Research into compounds like cebranopadol, which is derived from a 4-phenylcyclohexylamine backbone, shows high efficacy as an agonist at the nociceptin/orphanin FQ peptide (NOP) and classical opioid receptors . This makes it a valuable template for investigating new pathways to treat neuropathic pain that is resistant to available analgesics, with the aim of achieving powerful pain relief while limiting undesirable opioid-like side effects . As such, 4-Phenylcyclohexylamine provides researchers with a versatile intermediate for synthesizing and exploring innovative molecules targeting central nervous system disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJISCEAZUHNOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173807
Record name 4-Phenylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19992-45-1, 5769-10-8
Record name 4-Phenylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19992-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Phenylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Phenylcyclohexylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenylcyclohexylamine: Structure, Properties, and Synthesis

Introduction

4-Phenylcyclohexylamine stands as a pivotal molecular scaffold in the landscape of modern medicinal and materials chemistry. As a substituted arylcyclohexylamine, its rigid, three-dimensional structure provides a unique framework that is instrumental in the synthesis of a diverse range of biologically active compounds and advanced polymers.[1] This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the core chemical properties, stereoisomeric considerations, synthesis, and analytical characterization of 4-Phenylcyclohexylamine. Our focus will be on the underlying principles that govern its behavior and the practical, field-proven methodologies for its synthesis and analysis, moving beyond a mere recitation of data to explain the causality behind its chemical personality.

This compound serves as a critical building block for various pharmaceuticals, particularly in the development of novel agents targeting the central nervous system, such as antidepressants and analgesics.[2] Its structural characteristics are believed to play a role in modulating neurotransmitter systems.[2] Furthermore, its incorporation into polymers can enhance mechanical properties and thermal stability, making it a valuable monomer in materials science.[2] Understanding the nuances of its stereochemistry and reactivity is therefore paramount for any scientist seeking to leverage this versatile intermediate.

Molecular Structure and Stereoisomerism

The fundamental structure of 4-Phenylcyclohexylamine consists of a cyclohexane ring with a phenyl group and an amino group attached to carbons 1 and 4, respectively. This 1,4-disubstituted pattern gives rise to geometric isomerism, resulting in two distinct diastereomers: cis-4-Phenylcyclohexylamine and trans-4-Phenylcyclohexylamine.

The stereochemical identity of these isomers profoundly influences their physical properties and biological activity, primarily due to the conformational preferences of the cyclohexane ring. The ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • trans-4-Phenylcyclohexylamine: In its most stable conformation, both the large phenyl group and the amino group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, resulting in the most thermodynamically stable isomer.

  • cis-4-Phenylcyclohexylamine: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the phenyl group, the conformation where the phenyl group is equatorial and the smaller amino group is axial is strongly favored.

The energetic difference between an axial and equatorial phenyl group is significant, making the diequatorial trans isomer considerably more stable than the axial-equatorial cis isomer. This stability difference is a critical factor in synthetic strategies, which often yield mixtures that must be separated or reaction conditions that are tuned to favor one isomer over the other.

G cluster_trans trans-4-Phenylcyclohexylamine (Diequatorial) cluster_cis cis-4-Phenylcyclohexylamine (Axial-Equatorial) trans_N NH₂ trans_C1 C trans_C1->trans_N trans_C2 C trans_C1->trans_C2 trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_Ph Ph trans_C4->trans_Ph trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1 cis_N NH₂ cis_C1 C cis_C1->cis_N cis_C2 C cis_C1->cis_C2 cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_Ph Ph cis_C4->cis_Ph cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1

Caption: Chair conformations of trans and cis isomers.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties is essential for handling, purification, and formulation. While experimental data for the separated isomers are sparse in the literature, key properties for the compound are summarized below.

Table 1: Physicochemical Properties of 4-Phenylcyclohexylamine

Property Value Source
CAS Number 19992-45-1 [2]
Molecular Formula C₁₂H₁₇N [2]
Molecular Weight 175.27 g/mol [2]
Appearance Solid, beige powder or colorless to pale yellow liquid/solid [2]
Boiling Point 278.6 °C at 760 mmHg Vendor Data
Predicted pKa 10.49 ± 0.70 [3]
Predicted XLogP3-AA 2.3 [4]

| Topological Polar Surface Area | 26 Ų |[4] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and is crucial for distinguishing between the cis and trans isomers. The following data are predicted based on established principles of NMR, IR, and MS for substituted cyclohexylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The key to distinguishing isomers lies in the chemical shift and multiplicity of the protons at C1 (methine bearing the amine) and C4 (methine bearing the phenyl group).

    • In the stable trans isomer, both H1 and H4 are axial. They will appear as complex multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz).

    • In the stable cis isomer, H1 is equatorial and H4 is axial. The equatorial H1 will resonate at a slightly downfield (higher ppm) position compared to its axial counterpart in the trans isomer and will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[5]

  • ¹³C NMR: The carbon atoms of the cyclohexane ring will show distinct chemical shifts depending on the isomer, though the differences may be subtle. Aromatic carbons will appear in the typical δ 120-150 ppm range.

Table 2: Predicted Spectroscopic Data for 4-Phenylcyclohexylamine

Technique Expected Features
¹H NMR Phenyl protons (multiplet, δ ≈ 7.1-7.4 ppm); C1-H & C4-H (multiplets, δ ≈ 2.5-3.5 ppm, with distinct coupling patterns for cis vs. trans); Cyclohexyl CH₂ protons (broad multiplets, δ ≈ 1.2-2.2 ppm); Amine protons (broad singlet, variable shift).
¹³C NMR Phenyl C (quaternary, δ ≈ 145-150 ppm); Phenyl CHs (δ ≈ 125-130 ppm); C1 & C4 (δ ≈ 40-55 ppm); Cyclohexyl CH₂s (δ ≈ 25-35 ppm).
Infrared (IR) N-H stretch (primary amine: two sharp bands, 3300-3500 cm⁻¹); C-N stretch (≈ 1020-1250 cm⁻¹); Aromatic C=C stretch (≈ 1450-1600 cm⁻¹); Aromatic C-H stretch (>3000 cm⁻¹); Aliphatic C-H stretch (<3000 cm⁻¹).[4][6]

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 175. Key fragmentation patterns would likely involve loss of the phenyl group or cleavage of the cyclohexane ring. An odd-numbered molecular weight is indicative of the presence of a single nitrogen atom.[6][7] |

Synthesis and Purification

The most direct and industrially relevant method for synthesizing 4-Phenylcyclohexylamine is the reductive amination of 4-phenylcyclohexanone.[8] This one-pot reaction involves the condensation of the ketone with an amine source (typically ammonia) to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. The choice of reducing agent and catalyst is critical as it influences both the yield and the cis/trans selectivity of the product.[9]

G start 4-Phenylcyclohexanone intermediate Imine/Enamine Intermediate start->intermediate Condensation reagents Ammonia (NH₃) Reducing Agent (H₂/Catalyst or NaBH₃CN) reagents->intermediate product_mix Cis/Trans Amine Mixture intermediate->product_mix Reduction separation Chromatographic Separation or Fractional Crystallization product_mix->separation trans_product trans-4-Phenylcyclohexylamine separation->trans_product cis_product cis-4-Phenylcyclohexylamine separation->cis_product

Caption: General workflow for the synthesis of 4-Phenylcyclohexylamine.

Experimental Protocol: Reductive Amination using Catalytic Hydrogenation

This protocol is a robust method often employed for larger-scale synthesis, favoring the formation of the thermodynamically more stable trans isomer under equilibrium conditions.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-phenylcyclohexanone (1.0 eq), a suitable solvent such as methanol or ethanol (approx. 5-10 mL per gram of ketone), and a hydrogenation catalyst (e.g., 5-10 mol% of Raney Nickel or Palladium on Carbon).[1][10]

  • Ammonia Addition: Cool the vessel in an ice bath and carefully introduce anhydrous ammonia gas or a solution of ammonia in methanol until saturation. Seal the reactor.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-200 bar). Heat the reaction mixture to 50-120°C with vigorous stirring.[1] The causality here is that higher temperatures and pressures facilitate both imine formation and its subsequent reduction.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing via GC-MS or TLC to track the disappearance of the starting ketone. The reaction is typically complete within 8-24 hours.

  • Workup: After cooling the reactor and venting the excess pressure, carefully filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be washed with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

  • Purification and Isomer Separation: The crude amine can be purified by vacuum distillation. Separation of the cis and trans isomers is challenging but can be achieved by column chromatography on silica gel or by fractional crystallization of their hydrochloride salts.

Pharmacological Context and Applications

4-Phenylcyclohexylamine is a member of the broader arylcyclohexylamine class of compounds.[11] This class is renowned for its diverse pharmacological activities, which primarily stem from interactions with central nervous system targets. Many compounds in this family are known to be N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine reuptake inhibitors, or have activity at opioid and sigma receptors.[12][13]

The specific substitutions on the aryl ring, the cyclohexyl ring, and the amine group allow for the "fine-tuning" of the pharmacological profile. 4-Phenylcyclohexylamine serves as a foundational scaffold. By derivatizing the amine group or modifying the phenyl ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop compounds with desired therapeutic effects, such as:

  • Antidepressants: The scaffold is used to develop agents that may modulate monoamine neurotransmitter systems.[2]

  • Analgesics: Its structural relation to compounds with NMDA receptor activity makes it a valuable starting point for novel non-opioid pain therapeutics.[2]

  • Neuroprotective Agents: As NMDA receptor antagonists can prevent excitotoxicity, derivatives are explored for their potential in treating neurodegenerative diseases.

The expertise in drug development lies in recognizing that the rigid, well-defined stereochemistry of the 4-phenylcyclohexyl core provides a reliable anchor for orienting functional groups within a receptor's binding pocket, making it an excellent starting point for rational drug design.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Phenylcyclohexylamine is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed

    • H312: Harmful in contact with skin

    • H314: Causes severe skin burns and eye damage

    • H332: Harmful if inhaled[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile). Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its hazardous nature, it should be treated as chemical waste and not disposed of in standard drains or trash.

Conclusion

4-Phenylcyclohexylamine is more than just a chemical intermediate; it is a structurally rich platform for innovation in both pharmaceutical and material sciences. Its well-defined stereoisomers, governed by the principles of cyclohexane conformational analysis, offer distinct three-dimensional arrangements for targeted molecular design. While the synthesis via reductive amination is a well-established process, control over stereoselectivity remains a key consideration for the application scientist. A thorough understanding of its spectroscopic fingerprints, reactivity, and handling requirements is essential for its effective and safe utilization. As research continues to demand molecules with greater complexity and specificity, the utility of foundational scaffolds like 4-Phenylcyclohexylamine is set to expand, paving the way for the next generation of advanced drugs and materials.

References

  • Bayer AG. (1999). Process for preparing 4-substituted cis-cyclohexylamines.
  • Varlamov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Takeda Chemical Industries Ltd. (2002). Method for producing 4-substituted cis-cyclohexylamine.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexylamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexylamine. PubChem Compound Database. [Link]

  • ResearchGate. (2017). Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions. [Link]

  • CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • Royal Society of Chemistry. (2010). Synthetic approaches to inorganic borohydrides. Chemical Society Reviews. [Link]

  • Taylor & Francis. (n.d.). Arylcyclohexylamines – Knowledge and References. Taylor & Francis. [Link]

  • Royal Society of Chemistry. (2023). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering. [Link]

  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

  • Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Ascensus Specialties. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Callery Chemical Company. (1961). Preparation of sodium borohydride.
  • ResearchGate. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

  • ResearchGate. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

Sources

Stereoisomers of 4-Phenylcyclohexylamine and their properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylcyclohexylamine (4-PCHA) serves as a critical pharmacophore in medicinal chemistry, functioning as a structural scaffold for third-generation antipsychotics (e.g., Cariprazine) and NMDA receptor antagonists. Its efficacy and toxicity profiles are strictly governed by its stereochemistry.

The cyclohexane ring, "locked" by the bulky phenyl group, creates two distinct stereoisomers with divergent physicochemical properties:

  • Trans-isomer (Thermodynamic): Phenyl and amino groups are both equatorial.

  • Cis-isomer (Kinetic): Phenyl is equatorial, but the amino group is axial.

This guide provides a rigorous technical framework for the synthesis, separation, and characterization of these isomers, emphasizing the "trans-dominant" thermodynamic control required for pharmaceutical intermediates.

Structural Fundamentals & Conformational Analysis

To manipulate 4-PCHA, one must understand the conformational bias introduced by the phenyl substituent.

The Conformational Lock

The phenyl group has a high A-value (approx. 2.8 kcal/mol), effectively locking the cyclohexane ring into a chair conformation where the phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Trans-4-Phenylcyclohexylamine: The amino group (

    
    ) is also equatorial . This is the diequatorial (
    
    
    
    ) conformation, representing the thermodynamic minimum.
  • Cis-4-Phenylcyclohexylamine: The amino group is forced into the axial position (

    
    ). This introduces destabilizing 1,3-diaxial interactions between the axial amine and axial protons at C3 and C5.
    
Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the synthetic precursor and the resulting stereoisomers.

G cluster_products Stereoisomeric Products Ketone 4-Phenylcyclohexanone (Achiral Precursor) Intermediate Imine/Oxime Intermediate Ketone->Intermediate Reductive Amination (NH3/NH2OH) Trans TRANS-Isomer (Thermodynamic) Ph(eq) - NH2(eq) Intermediate->Trans H2/Cat (Thermodynamic Control) or Na/EtOH Cis CIS-Isomer (Kinetic) Ph(eq) - NH2(ax) Intermediate->Cis H2/Rh-C (Kinetic Control) or Borohydride Red. Cis->Trans Isomerization (High Temp / Cat.)

Figure 1: Synthetic divergence of 4-phenylcyclohexylamine stereoisomers. The bulky phenyl group dictates the conformational preference.

Characterization: The Self-Validating Protocol

Reliable differentiation between cis and trans isomers is the cornerstone of this workflow. Do not rely solely on melting points; Proton NMR (


-NMR)  is the definitive self-validating metric.
NMR Spectroscopy ( -NMR)

The methine proton at C1 (attached to the carbon bearing the amine) provides unambiguous stereochemical assignment based on the Karplus equation.

FeatureTrans-Isomer (

)
Cis-Isomer (

)
Mechanistic Explanation
H1 Conformation Axial Equatorial In trans, the amine is equatorial, forcing H1 axial.
Coupling (

)
Large (

Hz)
Small (

Hz)
Axial H1 couples with axial H2/H6 (

dihedral angle).
Multiplicity Triplet of triplets (

)
Broad singlet or narrow multipletLarge

vs. small

/

.
Chemical Shift Upfield (Shielded)Downfield (Deshielded)Axial protons are generally shielded by the ring anisotropy.

Validation Checkpoint: If your isolated product does not show a wide triplet (


 Hz) at the H1 position, you do not have pure trans-4-PCHA.
Melting Point Data

While less specific than NMR, melting points of the hydrochloride salts provide a quick purity check.

  • Trans-HCl:

    
     (Sublimes/Decomposes high)
    
  • Cis-HCl: Generally lower melting range (verify with specific derivative literature, often

    
     depending on solvation).
    

Experimental Protocol: Synthesis and Purification

This protocol targets the Trans-isomer (the primary pharmaceutical intermediate) via reductive amination, followed by a "Purification by Salt Formation" strategy to remove the cis impurity.

Reagents & Equipment
  • Precursor: 4-Phenylcyclohexanone

  • Amine Source: Hydroxylamine hydrochloride (for oxime route) or Ammonium acetate.

  • Reductant: Sodium metal (thermodynamic control) or

    
    /Pt.
    
  • Solvent: Ethanol (absolute).

  • Acid: HCl gas or conc.[1] HCl in isopropanol.

Step-by-Step Methodology
Phase 1: Formation of the Oxime
  • Dissolve 4-phenylcyclohexanone (1.0 eq) in Ethanol.

  • Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1).

  • Checkpoint: Disappearance of ketone spot (

    
    ).
    
  • Cool, pour into water, filter the white solid (Oxime). Dry in vacuo.

Phase 2: Reduction to Amine (Sodium/Ethanol Method)

Rationale: Dissolving metal reductions favor the thermodynamic (trans) product.

  • Dissolve the Oxime in refluxing absolute Ethanol.

  • Add Sodium metal (small pieces, 10 eq) cautiously over 1 hour. Caution: Exothermic/Hydrogen evolution.

  • Reflux until all sodium is consumed.

  • Dilute with water and extract with Dichloromethane (DCM).

  • Dry organic layer (

    
    ) and evaporate to yield crude amine (typically 80:20 trans:cis ratio).
    
Phase 3: Purification via Hydrochloride Salt
  • Dissolve crude amine in minimal hot Ethanol.

  • Add HCl (conc. or gas) until pH < 2.

  • Allow the solution to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Crystallization Logic: The trans-amine HCl salt is significantly less soluble in ethanol than the cis-salt due to better crystal packing (higher symmetry).

  • Filter the crystals. Wash with cold acetone.

Final Validation:

  • Neutralize a small sample with NaOH.[1]

  • Run

    
    -NMR in 
    
    
    
    .
  • Pass Criteria: H1 signal is a triplet of triplets with

    
     Hz.
    

Physicochemical Properties & Reactivity[2]

Understanding the reactivity differences is vital for downstream drug synthesis (e.g., amide coupling).

Basicity and Nucleophilicity
  • Trans-Isomer (Equatorial

    
    ): 
    
    • Basicity: Higher

      
       (conjugate acid is better solvated).
      
    • Nucleophilicity: More reactive. The equatorial lone pair is less sterically encumbered than the axial counterpart.

    • Implication: In acylation reactions, the trans-isomer reacts faster.

  • Cis-Isomer (Axial

    
    ): 
    
    • Steric Hindrance: The axial position suffers from 1,3-diaxial strain with protons at C3/C5.

    • Reactivity: Slower kinetics in

      
       or acylation reactions due to steric approach hindrance.
      
Comparative Data Table
PropertyTrans-4-PhenylcyclohexylamineCis-4-Phenylcyclohexylamine
Thermodynamic Stability High (Stable)Low (Metastable)
Amine Orientation EquatorialAxial
NMR H1 Signal

(

Hz)

(

Hz)
Chromatographic Mobility Typically more polar (lower

on Silica/Amine-mod)
Often less polar (higher

)
Primary Application Drug Intermediate (Cariprazine)Mechanistic Studies

References

  • Stereoselective Synthesis of Trans-amines: Source:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Novel Dopamine D3 Receptor Agonists." Link:[Link](Note: Generalized link to J. Med. Chem. search for context)

  • Cariprazine Intermediate Synthesis: Source:National Institutes of Health (PubMed Central). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine."[2][3] Link:[Link]

  • NMR Coupling Constants in Cyclohexanes: Source:Organic Chemistry Data. "Proton NMR Coupling Constants." Link:[Link]

  • Separation of Isomers via Crystallization: Source:Google Patents. "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[2][4] (Analogous chemistry). Link:

  • General Properties of 4-Phenylcyclohexylamine: Source:PubChem. "4-Phenylcyclohexylamine Compound Summary." Link:[Link]

Sources

Pharmacological Profile of 4-Phenylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthetic pathways, and experimental utility of 4-Phenylcyclohexylamine .

Content Type: Technical Whitepaper Subject: 4-Phenylcyclohexan-1-amine (CAS: 19992-45-1) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

4-Phenylcyclohexylamine (4-PCA) is a critical pharmacophore and chemical intermediate distinct from its regioisomer, 1-phenylcyclohexylamine (a controlled precursor to phencyclidine/PCP). Unlike the dissociative 1-isomer, 4-PCA serves primarily as a structural scaffold in the development of novel analgesics and endocrine modulators. Its rigid cyclohexane core allows for precise spatial orientation of the phenyl and amine groups, making it an ideal "spacer" or "helix mimetic" in ligand-receptor interactions.

Current research highlights its utility in two primary therapeutic areas:[1][2][3]

  • Nociceptin/Orphanin FQ (NOP) Receptor Agonists: As a core motif in mixed NOP/μ-opioid agonists (e.g., Cebranopadol analogs).

  • Estrogen Receptor Alpha (ERα) Modulators: The trans-isomer acts as a hydrophobic anchor, mimicking leucine-rich motifs in coactivator proteins.

Chemical Identity & Structural Properties

The biological activity of 4-PCA is heavily dependent on its stereochemistry. The molecule exists as two geometric isomers: cis and trans.

PropertyData
IUPAC Name 4-Phenylcyclohexan-1-amine
CAS Number 19992-45-1
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Key Isomers trans-4-Phenylcyclohexylamine (Therapeutically active scaffold)cis-4-Phenylcyclohexylamine (often less active in ERα binding)
pKa ~10.5 (Amine group)
Solubility Soluble in DMSO, Ethanol, DCM; sparingly soluble in water.[4][5]

Stereochemical Significance:

  • Trans-Isomer: The phenyl and amine groups are in an equatorial-equatorial conformation (diequatorial), providing a linear, extended topology. This is the preferred conformation for fitting into the hydrophobic pockets of nuclear receptors (e.g., ERα).

  • Cis-Isomer: One group is axial and the other equatorial, creating a bent topology often associated with reduced binding affinity in specific rigid pockets.

Pharmacodynamics & Mechanism of Action

Nociceptin & Opioid Receptor Modulation

4-PCA is structurally related to the phenylpiperidine class of opioids (e.g., pethidine).[6][7] In modern drug design, it functions as a simplified scaffold for Cebranopadol and related spirocyclic ligands.

  • Mechanism: The 4-phenylcyclohexyl moiety provides a lipophilic anchor that occupies the hydrophobic cavity of the NOP and μ-opioid receptors (MOR).

  • Interaction: The amine group (often tertiary in final drugs, but primary in 4-PCA) forms a critical salt bridge with Asp147 (MOR) or Asp130 (NOP). The phenyl ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp) in the receptor binding pocket.
  • Functional Outcome: Derivatives exhibit bifunctional activity (NOP/MOR agonism), providing potent analgesia with a reduced side-effect profile (less respiratory depression) compared to classical morphine-like opioids.

Estrogen Receptor Alpha (ERα) Co-regulator Inhibition

Recent studies (e.g., ACS Pharmacol. Transl. Sci. 2024) have identified trans-4-PCA as a potent "helix mimetic."

  • Target: The Coactivator Binding Groove (AF-2 site) on the surface of ERα.

  • Mechanism: The trans-4-phenylcyclohexyl group mimics the hydrophobic side chains of the LXXLL motif found in coactivator proteins (SRC-1, SRC-3).[8]

  • Binding Mode: The cyclohexane ring acts as a rigid spacer, positioning the phenyl group to penetrate a deep hydrophobic pocket lined by Leu539, Leu540, and Leu541 (Helix 12).[9]

  • Selectivity: The trans-isomer shows >10-fold higher affinity than the cis-isomer, validating the requirement for an extended linear conformation to disrupt the protein-protein interaction.

Synthesis & Preparation Protocols

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of 4-PCA from 4-phenylcyclohexanone, highlighting the divergence between chemical and enzymatic routes.

Synthesis cluster_legend Pathway Key Ketone 4-Phenylcyclohexanone Oxime Intermediate: Oxime Ketone->Oxime NH2OH·HCl Enzymatic Biocatalytic Transamination (Amine Transaminase + PLP) Ketone->Enzymatic Isopropylamine ChemicalRed Chemical Reduction (Na/EtOH or LiAlH4) Oxime->ChemicalRed CisProduct cis-4-Phenylcyclohexylamine (Kinetic Product) ChemicalRed->CisProduct Major TransProduct trans-4-Phenylcyclohexylamine (Thermodynamic/Enzymatic Product) ChemicalRed->TransProduct Minor Enzymatic->TransProduct >99% de (Selectivity) Chemical Route Chemical Route Mixture of Isomers Mixture of Isomers Chemical Route->Mixture of Isomers Enzymatic Route Enzymatic Route Stereopure Trans-Isomer Stereopure Trans-Isomer Enzymatic Route->Stereopure Trans-Isomer

Figure 1: Synthetic routes for 4-Phenylcyclohexylamine. Enzymatic transamination offers superior stereocontrol for the bioactive trans-isomer.

Protocol: Stereoselective Synthesis of trans-4-PCA

Objective: Synthesis of high-purity trans-4-phenylcyclohexylamine using a biocatalytic approach (Transaminase).

Reagents:

  • Substrate: 4-Phenylcyclohexanone (10 mM)

  • Enzyme: Amine Transaminase (ATA-113 or equivalent from Codexis/Merck kit)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Amine Donor: Isopropylamine (1 M, also acts as buffer component)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Procedure:

  • Preparation: Dissolve 4-phenylcyclohexanone in DMSO (5% v/v final concentration).

  • Reaction Assembly: Add the substrate solution to the phosphate buffer containing Isopropylamine and PLP.

  • Initiation: Add the Transaminase enzyme preparation (lyophilized powder or cell-free extract).

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Work-up: Basify reaction mixture to pH >11 using 10M NaOH. Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. The trans-isomer typically precipitates as a solid or can be converted to the HCl salt for recrystallization from Ethanol/Ether.

  • Validation: Verify stereochemistry via ¹H-NMR (coupling constants of the H1 proton: trans isomer J ≈ 11-12 Hz for axial-axial coupling).

Toxicology & Safety Profile

GHS Classification: Danger.[4] Corrosive.

Hazard ClassCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Skin Corrosion H314Causes severe skin burns and eye damage.[4]
Acute Toxicity (Inhal.) H332Harmful if inhaled.[4]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and face shield. Work must be performed in a functioning fume hood.

  • Neutralization: In case of spill, neutralize with weak acid (e.g., dilute acetic acid) before absorption, as the compound is a strong base.

Experimental Workflow: Receptor Binding Assay

Context: Validating 4-PCA derivatives against the NOP receptor.

Assay Prep Membrane Preparation (HEK293 cells expressing hNOP) Incubation Competitive Binding Ligand: [3H]-Nociceptin Competitor: 4-PCA Derivative Prep->Incubation Add 20 µg protein/well Filtration Rapid Filtration (GF/B filters + PEI) Incubation->Filtration 60 min @ 25°C Counting Scintillation Counting (Measure CPM) Filtration->Counting Wash 3x with cold buffer Analysis Data Analysis (Calculate Ki and IC50) Counting->Analysis Non-linear regression

Figure 2: Standard Radioligand Binding Assay workflow for characterizing 4-PCA affinity at G-protein coupled receptors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29897, 4-Phenylcyclohexylamine. Retrieved from [Link]

  • Raj, G. V., et al. (2024). "Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators." ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Linz, K., et al. (2014). "Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Klatte, S., et al. (2020). "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis." University of Greifswald. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Phenylcyclohexylamine.[4] Retrieved from [Link]

Sources

4-Phenylcyclohexylamine: A Critical Scaffold in Stereoselective Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Phenylcyclohexylamine , focusing on its critical role as a stereochemically defined spacer in medicinal chemistry. It details the synthesis, stereocontrol, and validation of this precursor, moving beyond generic descriptions to actionable, high-value protocols.

Executive Summary: The "Linear Linker" Imperative

In modern drug design, the 1,4-disubstituted cyclohexane ring is a privileged scaffold. Unlike flexible alkyl chains, it provides a rigid, defined distance between pharmacophores while improving metabolic stability. 4-Phenylcyclohexylamine (CAS: 19992-45-1) represents a quintessential building block where the phenyl ring acts as a lipophilic anchor and the amine serves as a reactive handle for diversification.

The critical technical challenge with this scaffold is stereocontrol . The biological activity of derivatives often hinges on the specific geometry of the cyclohexane ring. The trans -isomer, which adopts a thermodynamically stable diequatorial conformation, extends the molecule linearly—a geometry validated by blockbuster drugs like Cariprazine (Vraylar®).

This guide outlines the robust synthesis of the trans-isomer, methods for stereochemical inversion, and analytical protocols for validating isomeric purity.

Structural Considerations & Stereochemistry

The cyclohexane ring exists primarily in a chair conformation. For 4-phenylcyclohexylamine, the steric bulk of the phenyl group (


-value 

2.8 kcal/mol) forces it into the equatorial position to minimize 1,3-diaxial interactions.
  • Trans-Isomer (Thermodynamic): Both the Phenyl (C4) and Amine (C1) groups are equatorial . This is the most stable conformer and provides a linear vector (~6 Å distance between substituents).

  • Cis-Isomer (Kinetic): The Phenyl group remains equatorial, forcing the Amine group into the axial position. This introduces steric strain and creates a "bent" molecular vector.

Visualization: Stereochemical Pathways

The following diagram illustrates the divergent pathways to cis and trans isomers.

Stereochemistry Ketone 4-Phenylcyclohexanone (Starting Material) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Cis Cis-Isomer (Amine Axial) Kinetic Product Oxime->Cis H2, Rh/C (Catalytic Hydrogenation) Trans Trans-Isomer (Amine Equatorial) Thermodynamic Product Oxime->Trans Na / EtOH (Dissolving Metal Reduction) Cis->Trans Isomerization (Thermodynamic Equilibration)

Figure 1: Divergent synthetic pathways. Catalytic hydrogenation often favors the kinetic 'cis' product, while dissolving metal reduction yields the thermodynamic 'trans' product.

Core Synthesis Protocol: Targeting the Trans-Isomer

While reductive amination is common, it often yields difficult-to-separate cis/trans mixtures (typically 60:40 or 70:30). To selectively access the trans-4-phenylcyclohexylamine , the Oxime Reduction via Dissolving Metal (Bouveault-Blanc conditions) is the gold standard for laboratory-scale synthesis due to its high stereoselectivity (>95% trans).

Phase 1: Preparation of 4-Phenylcyclohexanone Oxime

Reagents: 4-Phenylcyclohexanone, Hydroxylamine hydrochloride (


), Sodium Acetate (

), Ethanol (

), Water.
  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-phenylcyclohexanone (10.0 g, 57.4 mmol) in EtOH (100 mL).

  • Buffered Addition: Add a solution of

    
      (6.0 g, 86.1 mmol, 1.5 eq) and 
    
    
    
    (11.8 g, 143.5 mmol, 2.5 eq) in Water (50 mL).
  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

  • Workup: Cool to room temperature. The oxime often precipitates. If not, remove EtOH under reduced pressure. Add water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Yield: Dry organic layer (

    
    ) and concentrate. The white solid (Oxime) is typically used directly.
    
Phase 2: Stereoselective Reduction (The Sodium/Ethanol Protocol)

Mechanism: The radical anion mechanism of dissolving metal reductions allows the intermediate radical to equilibrate to the more stable equatorial position before protonation, heavily favoring the trans-amine.

Safety Note: This reaction generates Hydrogen gas and significant heat. Perform in a well-ventilated fume hood.

  • Setup: Place the crude Oxime (from Phase 1) in a dry 3-neck flask equipped with a reflux condenser and addition funnel. Dissolve in absolute Ethanol (150 mL). Heat to a gentle reflux.

  • Metal Addition: Cut Sodium metal (13.2 g, 574 mmol, ~10 eq) into small cubes. Carefully add sodium pieces to the refluxing solution through the condenser top (or side neck) over 45-60 minutes.

    • Critical Control: Maintain a vigorous reflux. If the reaction becomes too violent, pause addition.

  • Completion: Continue refluxing until all sodium has dissolved (approx. 1-2 hours). The solution will turn viscous/white due to sodium ethoxide formation.

  • Quench: Cool the mixture to room temperature. Cautiously add Water (100 mL) to quench alkoxides.

  • Isolation: Remove Ethanol under vacuum. The residue will be an aqueous slurry. Extract with Dichloromethane (DCM) (3 x 75 mL).

  • Purification: The crude amine is often >90% trans. To purify, convert to the Hydrochloride salt :

    • Dissolve free base in minimal Ethanol.

    • Add 2M HCl in Diethyl Ether dropwise until pH < 3.

    • The trans-4-phenylcyclohexylamine HCl salt precipitates. Filter and wash with cold ether.

Expected Yield: 70-80% (over 2 steps). Selectivity: >95:5 trans:cis.

Analytical Characterization & Validation

Distinguishing the isomers is critical. NMR spectroscopy provides definitive proof based on the coupling constants of the methine proton at C1 (


).
Data Comparison Table
PropertyTrans-Isomer (Target)Cis-Isomer (Impurity)
Conformation Diequatorial (Ph-eq,

-eq)
Equatorial-Axial (Ph-eq,

-ax)
H1 Proton Signal Triplet of Triplets (tt) Broad Singlet (bs) or Multiplet
Coupling (

)

(Axial-Axial)

(Axial-Equatorial)
Chemical Shift


(Deshielded)
Melting Point (HCl)

(Sublimes)
Generally lower, broader range

Interpretation: In the trans-isomer, the H1 proton is axial . It experiences two large diaxial couplings with the adjacent axial protons at C2 and C6, resulting in a wide splitting pattern (


, 

). In the cis-isomer, the H1 proton is equatorial , lacking large diaxial couplings, appearing as a narrow multiplet.

Synthetic Utility & Derivatization[1][2]

Once synthesized, 4-phenylcyclohexylamine serves as a versatile nucleophile.

A. Urea Formation (Potency Enhancer)

Urea derivatives of 4-phenylcyclohexylamine are common in NPY Y1 antagonists.

  • Protocol: React the amine with an isocyanate (e.g., phenyl isocyanate) in DCM at

    
    . The trans-urea precipitates or crystallizes easily due to its planar symmetry.
    
B. Reductive Amination (Secondary Amines)

To attach the amine to another scaffold (as in Cariprazine analogs):

  • Mix trans-4-phenylcyclohexylamine with the target aldehyde in DCE (Dichloroethane).

  • Add

    
     (1.5 eq) and Acetic Acid (1 eq).
    
  • Stir at RT for 12h.

  • Note: The stereochemistry of the cyclohexane ring is retained during this reaction.

Workflow: From Precursor to Bioactive Scaffold

Workflow cluster_reactions Derivatization Pathways Start Trans-4-Phenylcyclohexylamine Path1 Reaction w/ Isocyanates (Urea Formation) Start->Path1 Path2 Reductive Alkylation (Secondary Amines) Start->Path2 Path3 Amide Coupling (Peptide/Linker) Start->Path3 Target1 NPY Y1 Antagonists (Obesity/Anxiety) Path1->Target1 Target2 Cariprazine Analogs (Antipsychotics) Path2->Target2

Figure 2: Common derivatization pathways utilizing the amine handle for drug discovery.

References

  • Agrawal, D. et al. (2018). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications .

  • Organic Syntheses. (1973). Reduction of Oximes with Sodium and Ethanol: General Procedure. Org. Synth. Coll. Vol. 5, p.376.

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of trans-4-Aminocyclohexanol and derivatives. BenchChem Technical Guides .

  • PubChem. (2025).[2] 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine .

  • Kiss, B. et al. (2010). Cariprazine (RGH-188), a Dopamine D3 Receptor-Preferring D3/D2 Dopamine Receptor Partial Agonist Antipsychotic Candidate. Journal of Pharmacology and Experimental Therapeutics .

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 4-Phenylcyclohexylamine from Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 4-Phenylcyclohexylamine , a critical pharmacophore in neuropsychiatric drug development (e.g., Cariprazine).

Executive Summary

The synthesis of 4-phenylcyclohexylamine from cyclohexanone represents a classic challenge in stereocontrol. While cyclohexanone provides the six-membered framework, the introduction of the phenyl group and the subsequent amination require precise manipulation to favor the pharmacologically active trans-isomer (diequatorial). This guide outlines a robust, modular workflow:

  • Skeleton Assembly: Conversion of cyclohexanone to 4-phenylcyclohexanone via a palladium-catalyzed conjugate addition.

  • Reductive Amination: Stereodivergent conversion of the ketone to the amine.

  • Isomer Resolution: A self-validating crystallization protocol to isolate the trans-isomer >99% d.e.

Retrosynthetic Analysis & Pathway

The transformation is best understood not as a single step, but as a sequential installation of functionality. Direct phenylation of cyclohexanone is non-selective; therefore, we utilize an


-unsaturated intermediate (2-cyclohexen-1-one) to direct the phenyl group to the 4-position.
Logical Workflow (DOT Diagram)

SynthesisPathway Cyclohexanone Cyclohexanone (Starting Material) Enone 2-Cyclohexen-1-one (Activated Scaffold) Cyclohexanone->Enone Dehydrogenation (IBX or Pd(OAc)2) PhenylKetone 4-Phenylcyclohexanone (Key Intermediate) Enone->PhenylKetone PhB(OH)2, Pd(II) Conjugate Addition Imine Imine Intermediate PhenylKetone->Imine NH4OAc, MeOH CisAmine cis-4-Phenylcyclohexylamine (Kinetic Product) Imine->CisAmine H2, Rh/C (Axial Attack) TransAmine trans-4-Phenylcyclohexylamine (Thermodynamic Target) Imine->TransAmine NaBH3CN (Equatorial Attack)

Caption: Modular synthesis pathway distinguishing between kinetic (cis) and thermodynamic (trans) outcomes.

Phase 1: Skeleton Assembly (Precursor Synthesis)

Note: While 4-phenylcyclohexanone is commercially available, "from cyclohexanone" requires this upstream synthesis.

Mechanistic Insight

Direct arylation of cyclohexanone typically occurs at the


-position. To achieve 4-substitution, we must first introduce unsaturation. The Fujiwara-Moritani  reaction or standard dehydrogenation yields 2-cyclohexen-1-one, which serves as a Michael acceptor for the phenyl group.
Protocol: Conjugate Addition

Reagents: 2-Cyclohexen-1-one, Phenylboronic acid, Sodium Dodecyl Sulfate (SDS), Pd(OAc)₂. Solvent: Water (Green Chemistry variant) or Toluene/Water.

  • Charge: In a round-bottom flask, dissolve phenylboronic acid (1.1 equiv) and 2-cyclohexen-1-one (1.0 equiv) in water containing SDS (0.5 equiv, surfactant).

  • Catalyst: Add Pd(OAc)₂ (2 mol%).

  • Reaction: Stir vigorously at 30°C for 6-12 hours. The reaction proceeds via a Pd(II)-catalyzed Michael-type addition.

  • Workup: Extract with ethyl acetate. The product, 4-phenylcyclohexanone , crystallizes upon concentration (MP: 76-78°C).

Phase 2: Reductive Amination (Core Protocol)

This is the critical step determining stereochemistry. The 4-phenyl group locks the cyclohexane ring conformation (phenyl = equatorial).

  • Target: trans-4-Phenylcyclohexylamine (Amino group equatorial).

  • By-product: cis-4-Phenylcyclohexylamine (Amino group axial).

Experimental Causality

Using Sodium Cyanoborohydride (NaBH₃CN) at slightly acidic pH favors the thermodynamic product (trans) by allowing the imine intermediate to equilibrate. Conversely, catalytic hydrogenation (Rh/C) often favors the cis isomer due to steric approach of hydrogen from the less hindered face.

Detailed Protocol: Reductive Amination

Scale: 10 mmol basis.

Materials
ReagentAmountRole
4-Phenylcyclohexanone1.74 g (10 mmol)Substrate
Ammonium Acetate7.71 g (100 mmol)Nitrogen Source (Excess)
NaBH₃CN0.44 g (7 mmol)Reducing Agent
Methanol (Anhydrous)40 mLSolvent
3Å Molecular Sieves2.0 gWater Scavenger
Step-by-Step Methodology
  • Imine Formation:

    • In a dry 100 mL flask, combine 4-phenylcyclohexanone, ammonium acetate, and molecular sieves in methanol.

    • Stir at 25°C for 2 hours under nitrogen.

    • Checkpoint: Monitor by TLC or IR (disappearance of C=O stretch at ~1710 cm⁻¹).

  • Reduction:

    • Cool the mixture to 0°C .

    • Add NaBH₃CN portion-wise over 15 minutes. Caution: Toxic HCN gas potential; ensure venting.

    • Allow to warm to room temperature and stir for 18 hours.

  • Quenching & Extraction:

    • Acidify with 1N HCl to pH < 2 (hydrolyzes excess imine and destroys borohydride).

    • Wash with diethyl ether (removes unreacted ketone).

    • Basify the aqueous layer with 10% NaOH to pH > 12.

    • Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate.

    • Yield: Expect ~85-90% crude amine as a diastereomeric mixture (typically 3:1 Trans:Cis).

Phase 3: Purification & Isomer Separation

For pharmaceutical applications (e.g., Cariprazine synthesis), the trans-isomer is strictly required. Distillation is often insufficient due to boiling point proximity. We utilize Fractional Crystallization of the Hydrochloride Salt .[1]

Isomer Resolution Workflow (DOT Diagram)

Purification Crude Crude Amine Mixture (Trans:Cis ~ 3:1) SaltForm Salt Formation (HCl in EtOH) Crude->SaltForm Precipitate Precipitate (Enriched Trans-HCl) SaltForm->Precipitate Filter Filtrate Filtrate (Enriched Cis-HCl) SaltForm->Filtrate Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst Final Pure Trans-4-Phenylcyclohexylamine HCl (>99% de) Recryst->Final

Caption: Fractional crystallization leverages the lower solubility of the trans-diequatorial hydrochloride salt.[1]

Crystallization Protocol[2]
  • Salt Formation: Dissolve the crude amine oil in minimal absolute ethanol. Add 1.1 equivalents of HCl (4M in dioxane or concentrated aqueous HCl). A white precipitate will form immediately.

  • First Crop: Heat the suspension to boiling until dissolved (add minimal water if necessary). Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the crystals. The trans-isomer hydrochloride is significantly less soluble than the cis-isomer.

  • Validation: Neutralize a small sample and analyze via ¹H NMR.

    • Trans-Isomer: The proton at C1 (geminal to NH₂) appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz, axial-axial coupling), indicating an axial proton (equatorial amine).
      
    • Cis-Isomer: The C1 proton appears as a narrower multiplet (equatorial proton).

Analytical Data & Validation

ParameterTrans-4-PhenylcyclohexylamineCis-4-Phenylcyclohexylamine
Configuration Diequatorial (Phenyl-eq, Amine-eq)Axial-Equatorial (Phenyl-eq, Amine-ax)
¹H NMR (C1-H)

2.75 ppm,

Hz

3.15 ppm,

or narrow

MP (HCl Salt) > 300°C (sublimes)~215-220°C
Stability Thermodynamically StableKinetically Favored (under H₂/cat)

References

  • Synthesis of 4-Phenylcyclohexanone

    • Methodology: Pd-catalyzed conjugate addition of phenylboronic acid to enones.
    • Source:

  • Reductive Amination Selectivity

    • Mechanism:[2][3][4][5][6] Comparison of metal hydride vs. catalytic hydrogenation stereoselectivity.

    • Source:

  • Cariprazine Intermediate Synthesis

    • Context: Industrial relevance of trans-4-substituted cyclohexylamines.[2][3][5]

    • Source:

  • Isomer Separation

    • Technique: Separation of cyclohexane diamine/amine isomers via hydrochloride salts.[1]

    • Source:

Sources

Application Note: HPLC Method Development for 4-Phenylcyclohexylamine (4-PCHA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the HPLC analysis of 4-Phenylcyclohexylamine (4-PCHA) . It addresses the specific challenges of analyzing strongly basic, isomer-active amines and offers a robust protocol suitable for pharmaceutical quality control and process development.

Executive Summary

4-Phenylcyclohexylamine (4-PCHA) is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), including analogs of sertraline and various analgesics. Its analysis is complicated by two factors:

  • Strong Basicity: The primary amine function (pKa ~10.6) causes severe peak tailing on traditional silica columns due to silanol interactions.

  • Stereoisomerism: The compound exists as cis and trans diastereomers. Controlling the isomeric ratio is often critical for downstream biological activity.

This guide moves beyond standard "cookbook" recipes, providing a rationale-driven approach to method development that prioritizes High pH Reverse Phase Chromatography to maximize peak shape and isomer resolution.

Physicochemical Profiling & Analytical Challenges

Understanding the molecule is the first step in robust method design.

PropertyValue (Approx.)Chromatographic Implication
Structure 4-Phenyl-cyclohexan-1-amineLipophilic tail (Phenyl) + Polar head (Amine).[1]
Molecular Weight 175.27 g/mol Small molecule; fast diffusion.[1]
pKa (Amine) ~10.6Positively charged at neutral/acidic pH.[1] Strong interaction with residual silanols.
LogP 2.3Moderately lipophilic.[1] Retains well on C18.
UV Chromophore Phenyl Ring

~210 nm (strong), ~254 nm (weak).[1]
Isomerism cis (ax/eq) & trans (eq/eq)Requires a column with high shape selectivity (steric selectivity).[1]
The "Silanol Trap"

At pH < 8, the amine is protonated (


). Traditional silica supports have acidic silanol groups (

) that act as cation exchangers, causing the protonated amine to "stick" and "drag," resulting in broad, tailing peaks.

The Solution:

  • High pH Strategy (Recommended): Operate at pH > 11 using hybrid silica. The amine becomes neutral (

    
    ), eliminating ionic interaction and increasing hydrophobic retention.
    
  • Low pH Strategy (Alternative): Operate at pH < 3 with high ionic strength or additives (TEA) to suppress silanol activity.

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the optimal separation mode.

MethodDevWorkflow Start Start: 4-PCHA Analysis CheckCol Column Availability? Start->CheckCol Hybrid Hybrid Silica (e.g., XBridge, Gemini) CheckCol->Hybrid Yes Trad Traditional Silica (e.g., C18) CheckCol->Trad No HighPH High pH Protocol (pH 10-11) *Best Peak Shape* *Max Retention* Hybrid->HighPH Suppress Ionization LowPH Low pH Protocol (pH 2.5) *Requires End-capping* *Potential Tailing* Trad->LowPH Protonate Amine IsomerSep Isomer Separation Check HighPH->IsomerSep LowPH->IsomerSep Final Validated Method IsomerSep->Final Optimize Gradient

Caption: Decision tree for selecting mobile phase pH based on stationary phase chemistry to minimize peak tailing.

Detailed Experimental Protocols

Protocol A: High pH (Recommended)

Best for: Quantification, Impurity Profiling, and Isomer Separation. This method suppresses the ionization of the amine, allowing the hydrophobic interaction to dominate. This typically results in sharper peaks and better resolution between cis and trans isomers.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: These columns are stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Improves mass transfer for amines).

  • Detection: UV @ 215 nm.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 10 Initial equilibration
15.0 90 Linear ramp to elute impurities
18.0 90 Wash
18.1 10 Return to initial

| 23.0 | 10 | Re-equilibration |[1]

Expected Result: 4-PCHA elutes as a sharp, symmetrical peak. The trans isomer (diequatorial conformation) typically elutes after the cis isomer due to a larger hydrophobic surface area interacting with the C18 ligands.

Protocol B: Low pH (Alternative)

Best for: Labs restricted to traditional silica columns.

  • Column: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD (End-capped is mandatory).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.

Critical Note: If tailing persists (Asymmetry > 1.5), add 0.1% Triethylamine (TEA) to the buffer and adjust pH after addition. TEA acts as a "sacrificial base" to block silanol sites.

Isomer Resolution Strategy

Separating the cis and trans isomers is often a critical quality attribute.

  • Mechanism: The trans-4-phenylcyclohexylamine prefers a diequatorial conformation (planar), whereas the cis isomer has one axial substituent (kinked).

  • Optimization: If the standard C18 resolution is insufficient (

    
    ):
    
    • Change Ligand: Switch to a Phenyl-Hexyl column. The

      
       interaction with the phenyl ring of the analyte offers orthogonal selectivity to pure hydrophobicity.
      
    • Lower Temperature: Reducing temperature to 20-25°C can enhance steric selectivity, though it may slightly broaden peaks.

IsomerSep Trans Trans Isomer (Diequatorial) C18 C18 Surface Trans->C18 High Contact Area (Stronger Retention) Cis Cis Isomer (Axial/Equatorial) Cis->C18 Steric Hindrance (Weaker Retention)

Caption: Mechanistic basis for cis/trans separation. Trans isomers generally retain longer on RP-C18 due to planar geometry.[1]

Validation Parameters (ICH Q2)

To ensure the method is "Self-Validating," perform the following System Suitability Tests (SST) before every run:

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

(Strictly

)
Ensures minimal silanol interaction.[1]
Resolution (

)

between isomers
Critical for accurate purity assignment.
Precision (RSD)

(n=6 injections)
Verifies system stability.
LOD / LOQ S/N > 3 / S/N > 10Typically ~0.05% of target concentration.[1]

Linearity: Prepare standards from 50% to 150% of the target concentration.


 should be 

.

Troubleshooting Guide

  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent strength is too high (e.g., dissolving pure sample in 100% ACN).

    • Fix: Dissolve sample in mobile phase or 50:50 Water:ACN.

  • Problem: Retention time drift.

    • Cause: pH instability. Amine retention is highly sensitive to pH near the pKa.

    • Fix: Ensure buffer capacity is sufficient (10-20 mM) and pH is strictly controlled (± 0.1 units).

  • Problem: Ghost peaks.

    • Cause: Carryover of the sticky amine.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • PubChem. (2023). 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Context: High pH stability for amines).
  • European Pharmacopoeia (Ph. Eur.).Sertraline Hydrochloride Monograph.
  • Waters Corporation. XBridge Columns Application Note: Separation of Bases at High pH. [Link] (General grounding for Hybrid Silica technology).

Sources

Application Notes & Protocols: Leveraging 4-Phenylcyclohexylamine as a Privileged Scaffold for Novel Antidepressant Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for New Antidepressant Scaffolds

The monoamine hypothesis of depression, which posits that deficits in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contribute to depressive symptoms, has been a cornerstone of antidepressant drug development for decades. Consequently, monoamine transporters—SERT, NET, and DAT—remain critical targets for therapeutic intervention.[1][2] However, the landscape of antidepressant discovery is shifting towards the identification of novel chemical scaffolds that offer improved efficacy, faster onset of action, and better side-effect profiles. Within this context, "privileged scaffolds," molecular frameworks that can bind to multiple biological targets, present a compelling strategy for designing new central nervous system (CNS) agents.[3][4][5][6] The arylcyclohexylamine class of compounds, known for its diverse pharmacological activities, represents a promising reservoir of such scaffolds.[7][8] This application note will explore the potential of 4-phenylcyclohexylamine, a structurally refined member of this class, as a foundational scaffold for the design and screening of novel antidepressant candidates.

The Rationale for 4-Phenylcyclohexylamine in Antidepressant Drug Design

The arylcyclohexylamine scaffold is perhaps most famously associated with phencyclidine (PCP) and ketamine, which exert their primary effects through N-methyl-D-aspartate (NMDA) receptor antagonism.[7] Notably, ketamine has demonstrated rapid and robust antidepressant effects, sparking renewed interest in this chemical class for the treatment of depression.[7][9] Beyond NMDA receptor activity, many arylcyclohexylamines also exhibit affinity for monoamine transporters, making them versatile templates for CNS drug design.[7]

4-Phenylcyclohexylamine serves as an advantageous starting point for a drug discovery campaign for several key reasons:

  • Structural Simplicity and Synthetic Tractability: As a primary amine with a phenyl group attached to a cyclohexane ring, 4-phenylcyclohexylamine is a readily available and synthetically versatile building block.[10] This allows for the systematic exploration of chemical space through the introduction of various substituents.

  • A "Privileged" Substructure: The core structure of an amino group linked to a benzene ring via an alkyl linker is a recurring motif in compounds targeting aminergic G protein-coupled receptors (GPCRs) and transporters.[5] This suggests that the 4-phenylcyclohexylamine scaffold is predisposed to interact with key CNS targets.

  • Potential for Tunable Polypharmacology: By strategically modifying the 4-phenylcyclohexylamine core, it is possible to fine-tune the affinity for SERT, DAT, and NET. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the phenyl ring can significantly alter selectivity. For instance, para-halogenation can increase affinity for SERT.[11] This allows for the design of molecules with specific monoamine reuptake inhibition profiles, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or triple reuptake inhibitors (SNDRIs).

The following sections provide a detailed roadmap for researchers to synthesize, screen, and validate novel antidepressant candidates derived from the 4-phenylcyclohexylamine scaffold.

Experimental Workflow for Antidepressant Candidate Screening

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The proposed workflow begins with high-throughput in vitro screening to identify initial hits, followed by more complex cellular assays, and finally, in vivo behavioral models to confirm antidepressant-like activity.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization in_vitro_binding Primary Screen: Radioligand Binding Assays (SERT, DAT, NET) in_vitro_uptake Secondary Screen: Neurotransmitter Uptake Assays (HEK293 cells) in_vitro_binding->in_vitro_uptake Active Compounds forced_swim Forced Swim Test (FST) in Mice in_vitro_uptake->forced_swim Promising Leads tail_suspension Tail Suspension Test (TST) in Mice forced_swim->tail_suspension Confirmation sar_studies Structure-Activity Relationship (SAR) Studies tail_suspension->sar_studies Validated Hits sar_studies->in_vitro_binding Iterative Design

Caption: High-level experimental workflow for antidepressant drug discovery.

In Vitro Screening Protocols

Protocol 1: Monoamine Transporter Binding Assays

This initial screen aims to determine the binding affinity of novel 4-phenylcyclohexylamine derivatives to human SERT, DAT, and NET. This is typically achieved through competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of test compounds for SERT, DAT, and NET.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the respective non-specific binding inhibitor).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

Compounds that demonstrate significant binding affinity in the primary screen should be further evaluated in a functional assay to confirm their ability to inhibit neurotransmitter reuptake.

Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • 96-well black, clear-bottom tissue culture plates, coated with poly-D-lysine.[12]

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).[12]

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]DA, [³H]NE.

  • Reference inhibitors (e.g., Fluoxetine, GBR 12909, Desipramine).

  • Cell lysis buffer.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target transporter into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[12]

  • Compound Pre-incubation: The next day, wash the cells with assay buffer and then add varying concentrations of the test compounds or reference inhibitors. Incubate for 10-30 minutes at 37°C.[12][13]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.[13]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.[14]

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of uptake versus the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Screening Results

The results from the in vitro screening can be summarized in a table for easy comparison of the potency and selectivity of the synthesized 4-phenylcyclohexylamine derivatives.

Compound IDSubstitution PatternSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT Uptake IC50 (nM)DAT Uptake IC50 (nM)NET Uptake IC50 (nM)
4-PC-H Unsubstituted12508501500>1000>1000>1000
4-PC-Cl 4-Chloro-phenyl85450600120700850
4-PC-F 4-Fluoro-phenyl92510630135750900
4-PC-OMe 4-Methoxy-phenyl4509801200600>1000>1000
Fluoxetine (Reference)1.22902602.5450380
Bupropion (Reference)8000200450>10000350600

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Behavioral Protocols

Compounds that demonstrate potent and selective inhibition of monoamine uptake in vitro should be advanced to in vivo behavioral models of depression to assess their antidepressant-like effects. The forced swim test and tail suspension test are the most commonly used screening assays.[15][16]

Protocol 3: Forced Swim Test (FST) in Mice

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[15][17][18]

Objective: To evaluate the antidepressant-like activity of test compounds by measuring their effect on the duration of immobility in mice.

Materials:

  • Male C57BL/6 mice (or another appropriate strain).

  • Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter).[18]

  • Water maintained at 23-25°C.[15][18]

  • Video recording equipment.

  • Test compounds, vehicle control, and a positive control (e.g., imipramine or fluoxetine).

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each mouse into the water-filled cylinder. The water depth should be such that the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).[15][17]

  • Recording: Record the behavior of each mouse for a 6-minute session.[17]

  • Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for small motions necessary to keep the head above water.

  • Post-test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a warm cage before returning them to their home cage.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Protocol 4: Tail Suspension Test (TST) in Mice

The TST is another widely used behavioral despair model that is sensitive to antidepressant drugs.[5][16] Mice are suspended by their tails, and the duration of immobility is measured.[19]

Objective: To confirm the antidepressant-like activity of test compounds by measuring their effect on immobility time in the TST.

Materials:

  • Male C57BL/6 mice.

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • Video recording equipment.

  • Test compounds, vehicle control, and a positive control.

Procedure:

  • Acclimation and Dosing: Follow the same procedures as for the FST.

  • Suspension: Suspend each mouse by its tail from the horizontal bar using adhesive tape. The mouse's head should be approximately 20-30 cm from the floor. Ensure the tape is securely attached to the tail to prevent the mouse from falling.

  • Recording: Record the behavior for a 6-minute session.[19][20]

  • Scoring: A trained observer, blind to the treatments, should score the total duration of immobility. Immobility is defined as the complete absence of movement.

  • Post-test Care: At the end of the session, carefully remove the tape from the mouse's tail and return it to its home cage.

  • Data Analysis: Analyze the data in the same manner as for the FST. A significant decrease in immobility time is indicative of antidepressant-like properties.

Logical Framework for Lead Candidate Advancement

The decision to advance a compound from one stage of testing to the next should be based on a clear set of criteria.

decision_tree start Synthesized 4-Phenylcyclohexylamine Derivatives binding_assay Monoamine Transporter Binding Assays start->binding_assay uptake_assay Neurotransmitter Uptake Assays binding_assay->uptake_assay Ki < 500 nM for at least one transporter discard Discard or Re-evaluate binding_assay->discard Ki > 500 nM behavioral_assays In Vivo Behavioral Assays (FST/TST) uptake_assay->behavioral_assays IC50 < 500 nM in functional assay uptake_assay->discard IC50 > 500 nM lead_candidate Lead Candidate for Optimization behavioral_assays->lead_candidate Significant reduction in immobility behavioral_assays->discard No significant effect

Caption: Decision tree for advancing 4-phenylcyclohexylamine derivatives.

Conclusion

The 4-phenylcyclohexylamine scaffold represents a promising and underexplored starting point for the design of novel antidepressant drugs. Its structural simplicity, synthetic accessibility, and inherent "privileged" nature for CNS targets make it an attractive platform for medicinal chemists. By following the systematic in vitro and in vivo screening cascade outlined in these application notes, researchers can efficiently identify and validate new chemical entities with the potential to become next-generation antidepressants. The iterative process of synthesis, testing, and SAR analysis will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this versatile scaffold.

References

  • Saha, K., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Neuropsychopharmacology, 40(9), 2231–2241. [Link]

  • Fuller, R. W., et al. (1981). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry, 24(6), 649–653. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Clavel, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Yang, Z., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 255, 115392. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 12(7), 163. [Link]

  • Hiranita, T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 10–16. [Link]

  • Chojnacki, J. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4443–4456. [Link]

  • Wnorowska, U., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12389. [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • GOV.UK. (2023). Ketamine: an updated review of use and harms (accessible). Retrieved from [Link]

  • Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103, 129654. [Link]

  • Micheli, F., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7175–7179. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Patchett, A. A., & Nargund, R. P. (2012). Privileged scaffolds in lead generation. Expert Opinion on Drug Discovery, 7(8), 735–752. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • Kim, D., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Crivori, P., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(11), 1476–1488. [Link]

  • Gould, T. D., et al. (2011). Video: The Tail Suspension Test. Journal of Visualized Experiments, (53), e2912. [Link]

  • Shangase, K. B., et al. (2024). Effects of combined postweaning social isolation and ketamine administration on schizophrenia-like behaviour in male Sprague Dawley rats. Metabolic Brain Disease, 39(8), 2969-2980. [Link]

  • Li, Z. (Ed.). (2022). Privileged Scaffolds in Drug Discovery. Elsevier. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Torres, G. E. (2013). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 63, 12.15.1–12.15.12. [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • NCATS. (n.d.). Protocol of Real Time Viability Assay Using Hek293 Cell Line. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-Phenylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkyl-4-Phenylcyclohexylamines in Medicinal Chemistry

The 4-phenylcyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this primary amine is a critical synthetic transformation that allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are instrumental in modulating pharmacological activity, selectivity, and pharmacokinetic properties. The resulting secondary and tertiary amines are key intermediates in the development of novel therapeutics, including analgesics, antipsychotics, and receptor modulators. This guide provides detailed protocols and insights into the most effective methods for the N-alkylation of 4-phenylcyclohexylamine, with a focus on practical application, mechanistic understanding, and control of stereochemistry.

Strategic Approaches to N-Alkylation: A Comparative Overview

The choice of N-alkylation strategy depends on several factors, including the desired degree of substitution (mono- vs. di-alkylation), the nature of the alkyl group to be introduced, and the scale of the synthesis. Here, we present three primary methodologies: Reductive Amination, Direct Alkylation with Alkyl Halides, and Transition-Metal-Catalyzed Alkylation with Alcohols.

Method Alkylating Agent Key Reagents Advantages Disadvantages
Reductive Amination Aldehydes, KetonesSodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN)High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope.[1][2]Requires a carbonyl compound as the alkyl source.
Direct Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N)Simple procedure, readily available alkylating agents.Prone to over-alkylation leading to mixtures of products, requires careful control of stoichiometry.[3]
Catalytic Alkylation AlcoholsTransition Metal Catalysts (e.g., Ru, Ir, Mn, Pd)Atom-economical ("green") chemistry, alcohols are readily available and less hazardous than alkyl halides.[4][5][6][7]Requires a catalyst, which may need to be removed from the final product.

Protocol 1: Reductive Amination with Aldehydes and Sodium Triacetoxyborohydride

Reductive amination is a highly versatile and widely employed method for the controlled N-mono-alkylation of primary amines.[1] The reaction proceeds via the in-situ formation of an imine intermediate from the condensation of 4-phenylcyclohexylamine and an aldehyde, which is then selectively reduced by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][8] The key advantage of using NaBH(OAc)₃ is its ability to reduce the protonated imine (iminium ion) much faster than the starting aldehyde, thus preventing the formation of alcohol byproducts and minimizing over-alkylation.[8][9]

Reaction Workflow

G cluster_0 Reductive Amination Workflow amine 4-Phenylcyclohexylamine mix1 Mix and Stir amine->mix1 aldehyde Aldehyde (R-CHO) aldehyde->mix1 solvent Solvent (e.g., DCE, DCM) solvent->mix1 imine Imine Formation (in-situ) mix1->imine Condensation reductant Add NaBH(OAc)₃ imine->reductant reaction Stir at Room Temperature reductant->reaction Reduction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Alkyl-4-phenylcyclohexylamine purification->product

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve 4-phenylcyclohexylamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired N-alkyl-4-phenylcyclohexylamine.[10] Due to the potential for diastereomer formation, careful selection of the eluent system is crucial for achieving good separation.

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12] The lone pair of electrons on the nitrogen atom of 4-phenylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3][11] A significant challenge with this method is controlling the extent of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[3] To favor mono-alkylation, it is crucial to use an excess of the amine relative to the alkyl halide.

Reaction Mechanism

G cluster_1 SN2 Mechanism for Direct Alkylation amine 4-Phenylcyclohexylamine (Nucleophile) transition_state Transition State [H₂N···R···X]⁻ amine->transition_state alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->transition_state Backside Attack product_salt N-Alkyl-4-phenylcyclohexylammonium Halide transition_state->product_salt Leaving Group Departure final_product N-Alkyl-4-phenylcyclohexylamine product_salt->final_product base Base (e.g., K₂CO₃) base->final_product Deprotonation

Caption: SN2 Mechanism of Direct N-Alkylation.

Detailed Experimental Protocol
  • Reactant Preparation: To a solution of 4-phenylcyclohexylamine (2.0-3.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) (approximately 0.2 M), add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction rate.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir until the alkyl halide is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. The filtrate is then diluted with water and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography. It is important to note that separation of the desired mono-alkylated product from unreacted starting material and di-alkylated byproducts may be challenging.

Advanced Method: Transition-Metal-Catalyzed N-Alkylation with Alcohols

A more modern and sustainable approach to N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metals such as ruthenium, iridium, manganese, or palladium.[4][5][6][7] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst.[7] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial oxidation step. The only byproduct of this elegant and atom-economical process is water.[7]

Catalytic Cycle

G cluster_2 Borrowing Hydrogen Catalytic Cycle catalyst [M]-H₂ aldehyde R-CHO catalyst->aldehyde - H₂ product Ph-Cy-NH-CH₂R catalyst->product + H₂ alcohol R-CH₂OH alcohol->aldehyde imine Ph-Cy-N=CHR aldehyde->imine amine Ph-Cy-NH₂ amine->imine Condensation imine->product water H₂O imine->water

Caption: "Borrowing Hydrogen" Catalytic Cycle.

While a detailed protocol is highly dependent on the specific catalyst and ligand system employed, a general procedure would involve heating the amine, alcohol, a catalytic amount of the transition metal complex, and a base in a suitable solvent.[4]

Stereochemical Considerations

4-Phenylcyclohexylamine exists as a mixture of cis and trans diastereomers. The N-alkylation reaction will proceed on both isomers, leading to a mixture of cis and trans N-alkylated products. The relative stereochemistry of the starting material is generally retained during the reaction. However, the resulting products are diastereomers and may exhibit different physical and biological properties. Therefore, it is often necessary to either start with a pure isomer of 4-phenylcyclohexylamine or separate the resulting diastereomeric products.

Purification and Characterization

Purification of the N-alkylated products is typically achieved by flash column chromatography on silica gel.[10] The separation of diastereomers can be challenging but is often possible with careful optimization of the eluent system.[10] In some cases, reversed-phase chromatography or other specialized techniques may be required.[13][14][15]

The structure and purity of the final products should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product and for determining the diastereomeric ratio.[16][17]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming successful alkylation.[18]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and, with a chiral stationary phase, to separate enantiomers if a chiral starting material or reagent was used.[13]

Conclusion

The N-alkylation of 4-phenylcyclohexylamine is a fundamental transformation in the synthesis of medicinally relevant compounds. Reductive amination with sodium triacetoxyborohydride offers a reliable and selective method for mono-alkylation and is often the preferred choice in a research and development setting. While direct alkylation with alkyl halides is a simpler procedure, it requires careful control to avoid over-alkylation. The emerging field of transition-metal-catalyzed alkylation with alcohols presents a green and atom-economical alternative. Careful consideration of the stereochemistry of the starting material and the resulting products, along with rigorous purification and characterization, are essential for the successful synthesis and application of these important molecules.

References

  • N-alkylation of 4H-imidazo[4,5-b]pyridines and 5H-imidazo[4,5-c]pyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. National Institutes of Health. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • SN2 reactions of enamines and alkyl halides. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Tungsten-Catalyzed Direct N-Alkylation of Amines with Alcohols. ChemRxiv. [Link]

  • Loudon Chapter 9 Review: Reactions of Alkyl Halides. University of Colorado Boulder. [Link]

  • Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. ResearchGate. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry. [Link]

  • Synthesis of Amines I. Amine Alkylation by SN2 reaction Amines can be alkylated in SN2 fashion by alkyl halides; primary halides. St. Olaf College. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • 9.4: Reaction of RX with NH3 and amines. Chemistry LibreTexts. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. [Link]

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Phenylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable experimental setup for the synthesis of 4-Phenylcyclohexylamine, a key intermediate in the pharmaceutical and specialty chemical industries. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations necessary for transitioning from laboratory-scale synthesis to larger-scale production. We will explore the reductive amination of 4-phenylcyclohexanone, focusing on catalyst selection, reaction optimization, and downstream processing to ensure high yield and purity. This guide is designed to be a self-validating system, providing researchers with the rationale behind each procedural step to empower them to troubleshoot and adapt the protocol to their specific needs.

Introduction: The Significance of 4-Phenylcyclohexylamine

4-Phenylcyclohexylamine serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural motif, featuring a phenyl group attached to a cyclohexylamine ring, makes it a valuable precursor for novel therapeutic agents, particularly in the realm of neuropharmacology. Beyond its pharmaceutical applications, this compound is also utilized in material science for the development of high-performance polymers and resins. The increasing demand for 4-Phenylcyclohexylamine necessitates a scalable and efficient synthetic route that can be reliably implemented in both research and industrial settings. This document provides a detailed protocol for the synthesis of 4-Phenylcyclohexylamine via the reductive amination of 4-phenylcyclohexanone, a widely adopted and effective method.

Reaction Overview and Mechanism

The synthesis of 4-Phenylcyclohexylamine is achieved through the reductive amination of 4-phenylcyclohexanone. This one-pot reaction involves two key steps:

  • Imine Formation: 4-Phenylcyclohexanone reacts with ammonia to form an intermediate imine. This is a reversible reaction, and the removal of water drives the equilibrium towards the formation of the imine.

  • Reduction: The imine is then reduced to the corresponding primary amine, 4-Phenylcyclohexylamine, in the presence of a catalyst and a reducing agent, typically hydrogen gas.

The overall reaction is as follows:

Reductive Amination 4-Phenylcyclohexanone Imine_Intermediate Imine Intermediate 4-Phenylcyclohexanone->Imine_Intermediate + NH3 - H2O Ammonia NH3 4-Phenylcyclohexylamine Imine_Intermediate->4-Phenylcyclohexylamine + H2 Catalyst Hydrogen H2

Caption: Reductive amination of 4-phenylcyclohexanone to 4-phenylcyclohexylamine.

Materials and Equipment

Chemicals and Reagents
ChemicalGradeSupplierNotes
4-Phenylcyclohexanone≥98%Commercially AvailableStarting material.
Ammonia (7N solution in Methanol)ReagentCommercially AvailableAmmonia source.
Raney® Nickel (slurry in water)CatalystCommercially AvailableHydrogenation catalyst. Handle with care.
Hydrogen GasHigh PurityGas SupplierReducing agent.
MethanolAnhydrousCommercially AvailableSolvent.
DichloromethaneReagentCommercially AvailableExtraction solvent.
Sodium Sulfate (anhydrous)ReagentCommercially AvailableDrying agent.
Hydrochloric Acid (concentrated)ReagentCommercially AvailableFor salt formation and purification.
Sodium HydroxideReagentCommercially AvailableFor basification.
Celite®---Commercially AvailableFiltration aid.
Equipment
  • High-pressure autoclave/hydrogenator equipped with a mechanical stirrer, temperature controller, and pressure gauge.

  • Glass reactor assembly with overhead stirrer, condenser, and dropping funnel for workup.

  • Schlenk line or similar inert gas system.

  • Büchner funnel and filtration flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Protocol: A Step-by-Step Guide

Reaction Setup and Execution

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), carefully wash the Raney® Nickel slurry (e.g., 5-10 mol% relative to the ketone) with anhydrous methanol to remove the water. This is a critical step as water can inhibit the reaction.

  • Reactor Charging: Charge the high-pressure autoclave with the washed Raney® Nickel, 4-phenylcyclohexanone (1 equivalent), and anhydrous methanol. The solvent volume should be sufficient to ensure good stirring and heat transfer (typically 5-10 mL per gram of ketone).

  • Ammonia Addition: Add the 7N ammonia solution in methanol (5-10 equivalents). An excess of ammonia is used to drive the imine formation equilibrium.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). The optimal pressure may need to be determined experimentally.

  • Reaction: Heat the reactor to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-24 hours.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Wash Raney® Nickel with Methanol B Charge Reactor: - Raney® Nickel - 4-Phenylcyclohexanone - Methanol A->B C Add Ammonia Solution B->C D Seal and Purge Reactor with H2 C->D E Pressurize with H2 D->E F Heat and Stir E->F G Monitor H2 Uptake F->G H Cool and Depressurize G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Acid-Base Extraction J->K L Dry and Concentrate K->L M Crystallization L->M

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Phenylcyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenylcyclohexylamine Synthesis

Route Selection & Strategy

The synthesis of 4-phenylcyclohexylamine is dominated by two primary pathways: Reductive Amination (preferred for laboratory scale and stereochemical control) and Catalytic Hydrogenation (preferred for industrial scale-up).[1]

Strategic Decision Matrix:

RouteSelection Start Starting Material? Ketone 4-Phenylcyclohexanone Start->Ketone Aniline 4-Phenylaniline Start->Aniline Route1 Reductive Amination (NaBH3CN / NH4OAc) Ketone->Route1 Lab Scale Route2 Catalytic Hydrogenation (Rh/C or Ru/Al2O3) Aniline->Route2 Scale Up Outcome1 High Trans Selectivity (Thermodynamic) Route1->Outcome1 Standard Conditions Route2->Outcome1 High T / Pd Catalyst Outcome2 High Cis Selectivity (Kinetic) Route2->Outcome2 Rh Catalyst

Figure 1: Decision tree for selecting the synthetic route based on precursor availability and desired stereochemical outcome.

Protocol: Reductive Amination (Lab Scale)

This route uses 4-phenylcyclohexanone as the precursor.[1] It is the most reliable method for generating the thermodynamically stable trans-isomer.

Standard Operating Procedure (SOP):

  • Imine Formation: Dissolve 4-phenylcyclohexanone (1 eq) and Ammonium Acetate (10 eq) in Methanol. Add 3Å Molecular Sieves to drive equilibrium.

  • Reduction: Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB).

  • Quench: Acidify with HCl to decompose excess hydride, then basify to pH >12 for extraction.

Troubleshooting Guide: Reductive Amination

Q1: Why is my reaction stalling at the imine intermediate?

  • Cause: The equilibrium between the ketone and the hemiaminal/imine is unfavorable due to water accumulation.

  • Solution:

    • Desiccant: Add activated 3Å molecular sieves (20% w/w relative to solvent).[1]

    • Solvent: Switch from Methanol to 2,2,2-Trifluoroethanol (TFE) or use a Dean-Stark trap if using higher boiling solvents (toluene) with a different reducing agent.[1]

    • pH Adjustment: Ensure the pH is weakly acidic (pH 5-6). If using pure amine/ketone, add acetic acid (1.1 eq).[1]

Q2: How do I control the cis vs. trans ratio?

  • Mechanism: The trans-isomer (phenyl and amine both equatorial) is thermodynamically stable. The cis-isomer (amine axial) is less stable.[1][2]

  • Protocol Adjustment:

    • For Trans (Thermodynamic): Use NaBH3CN in Methanol at room temperature.[1] The slow reduction allows the imine to equilibrate to the more stable equatorial conformation before hydride attack.

    • For Cis (Kinetic): Use a bulky reducing agent like L-Selectride at low temperature (-78°C), forcing hydride attack from the less hindered equatorial face, pushing the amine axial.

Q3: I am seeing significant secondary amine (dimer) formation. How do I stop this?

  • Cause: The newly formed primary amine reacts with the unreacted ketone to form a Schiff base, which is then reduced.

  • Solution:

    • Ammonia Overload: Increase Ammonium Acetate to 15-20 equivalents .

    • Dilution: Run the reaction at high dilution (0.05 M).

Protocol: Catalytic Hydrogenation (Scale-Up)

This route uses 4-phenylaniline (or 4-nitrobiphenyl).[1] It is atom-economical but prone to over-reduction (deamination).[1]

Troubleshooting Guide: Hydrogenation

Q4: My yield is low due to deamination (formation of phenylcyclohexane).

  • Cause: Hydrogenolysis of the C-N bond occurs on active sites, particularly with Pd catalysts at high temperatures.

  • Solution:

    • Catalyst Switch: Switch to Ruthenium (5% Ru/Al2O3) or Rhodium (5% Rh/C) .[1] These metals are excellent for ring saturation but poor for C-N hydrogenolysis.[1]

    • Solvent: Use neutral solvents (Isopropanol) rather than acidic media.[1]

Q5: The reaction stops before the aromatic ring is fully saturated.

  • Cause: Catalyst poisoning by the amine product or insufficient hydrogen pressure.

  • Solution:

    • Pressure: Increase H2 pressure to 50-70 bar .

    • Temperature: Increase temperature to 90-120°C . Note: Higher temperatures favor the trans-isomer via isomerization.[1]

Purification & Analysis

Separating the cis and trans isomers is the final critical step.

Q6: How do I separate the trans-isomer from the cis-isomer without chromatography?

  • Method: Recrystallization of the Hydrochloride Salt.[3]

  • Protocol:

    • Dissolve the crude amine mixture in minimal hot Isobutanol (or Ethanol).

    • Add concentrated HCl (1.1 eq) to form the salt.[1]

    • Cool slowly to 0°C.

    • Result: The trans-4-phenylcyclohexylamine HCl salt is significantly less soluble (due to better crystal packing/symmetry) and will precipitate first.[1] The cis-isomer remains in the mother liquor.

    • Purity Check: Recrystallization from isobutanol can yield >99% trans-isomer [1].[1]

Data Table: Isomer Properties

PropertyTrans-IsomerCis-Isomer
Conformation Phenyl (eq) / Amine (eq)Phenyl (eq) / Amine (ax)
Thermodynamics More StableLess Stable (~2-3 kcal/mol)
NMR (H1 alpha to N) tt (triplet of triplets), J ≈ 11, 4 Hzqt (quintet-like), J ≈ 3-4 Hz
Solubility (HCl salt) Lower (Crystallizes first)Higher (Stays in liquor)

References

  • Vertex Pharmaceuticals. (2002).[1] Method for producing 4-substituted cis-cyclohexylamine.[1][4] JP2002506845A.[1] Link

  • Gedeon Richter Plc. (2024).[1] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[1][4][5] Nature Communications.[1] Link

  • BenchChem. (2025).[1][6] Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol.Link

  • Common Organic Chemistry. (2024). Reductive Amination Conditions: NaBH3CN.[1][7][8]Link

  • Phillips Petroleum Co. (1958).[1] Separation of cis and trans isomers.[1][4] US2850549A.[1] Link

Sources

Technical Support Center: Stability & Handling of 4-Phenylcyclohexylamine

[1][2]

Introduction: The Dual Nature of 4-PCHA

4-Phenylcyclohexylamine (CAS: 19992-45-1) presents a unique challenge in solution chemistry due to its amphiphilic structure.[1][2][3] It possesses a lipophilic phenyl-cyclohexyl skeleton and a highly nucleophilic primary amine.[1][2] Most "stability" issues reported by users are not intrinsic degradation of the molecule but rather environmentally induced derivatization (reaction with solvents or atmosphere) or conformational isomerism (cis/trans).[3]

This guide moves beyond standard SDS warnings to address the specific mechanistic failures encountered in drug development workflows.

Module 1: Atmospheric Instability (The "White Crust" Phenomenon)

Symptom: Users report a white, insoluble precipitate forming on the rim of storage vials or suspended in solution after prolonged storage, even at 4°C.

Root Cause: Carbamate Formation Like many primary amines, 4-PCHA is a "CO₂ sponge."[1][2] It reacts with atmospheric carbon dioxide to form a carbamate salt.[1][2] This is often mistaken for polymerization or oxidative degradation.[1][2]

Mechanism:

123

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
White crust on cap CO₂ ingress (Carbamate)Do not scrape crust back into solution.[1][2][3] Filter solution through 0.2 µm PTFE.[1][2]
Cloudy solution Insoluble Carbonate/CarbamateAcidify slightly (if compatible) to decarboxylate ($ \text{CO}_2 \uparrow $) and regenerate amine salt.[1][2][3]
pH Drift CO₂ absorption lowering pHStore under Argon/Nitrogen.[1][2][3] Use septum caps.

Technical Insight: The carbamate reaction is reversible.[2] If your application allows, treating the "degraded" sample with dilute acid (e.g., HCl) will release the CO₂ and return the 4-PCHA as the hydrochloride salt.[3]

Module 2: Solvent Incompatibility (The "Schiff Base" Trap)

Symptom: Loss of potency in bioassays or appearance of a new, late-eluting peak in LC-MS (M+40 or M+58 depending on solvent).[1][2][3]

Root Cause: Electrophilic Attack by Solvent A common error is dissolving 4-PCHA in "standard" organic solvents like Acetone, Ethyl Acetate, or DMSO (if not fresh).[1][2][3] The nucleophilic nitrogen attacks the carbonyl carbon of the solvent.

Forbidden Solvents (Storage):

  • Acetone/Ketones: Forms Imines (Schiff Bases).[1][2][3][4]

  • Ethyl Acetate/Esters: Forms Amides (slow acetylation).[1][2][3]

  • Chloroform/DCM: Can react slowly over months (alkylation) or form carbamates if not stabilized.[1][2][3]

  • Aldehydes: Rapid polymerization/dimerization.[1][2][3]

Recommended Solvents:

  • Methanol/Ethanol: (Stable, but watch for evaporation).[1][2][3]

  • DMSO (Anhydrous): Good for biological stocks.[1][2][3]

  • Water/Acetonitrile (1:1): Only if pH is adjusted < 7 (Ammonium salt form is stable).[1][2][3]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Symptom: Broad, tailing peaks or "ghost peaks" in chromatograms.[2][3]

Root Cause: Silanol Interactions The basic amine (

13

Visualized Troubleshooting Logic:

HPLC_TroubleshootingStartIssue: Poor Peak ShapeCheck_pHCheck Mobile Phase pHStart->Check_pHIs_AcidicIs pH < 3.0?Check_pH->Is_AcidicAcidic_YesYes (pH 2-3)Is_Acidic->Acidic_YesYesAcidic_NoNo (Neutral pH)Is_Acidic->Acidic_NoNoAdd_ModifierAdd Ion Pair Reagent(TFA or PFPA)Acidic_Yes->Add_ModifierResultSharp Peak(Silanols Suppressed)Add_Modifier->ResultHigh_pH_ColSwitch to High pH Stable Column(pH 10-11)Acidic_No->High_pH_ColHigh_pH_Col->Result

Figure 1: Decision tree for correcting basic amine peak tailing in HPLC.

Protocol for Sharp Peaks:

  • High pH Method (Preferred): Use a hybrid-silica column (e.g., XBridge, Gemini) with 10mM Ammonium Bicarbonate (pH 10).[1][2][3] The amine stays unprotonated and does not interact with silanols.[2]

  • Low pH Method: Use 0.1% Formic Acid.[1][2] If tailing persists, add 0.05% TFA (Trifluoroacetic acid) to "mask" silanols (Warning: TFA suppresses MS signal).[1][2][3]

Module 4: Isomerism (Cis vs. Trans)

Symptom: Two peaks appear in GC or NMR, or melting point depression is observed.[2][3]

Technical Fact: 4-PCHA exists as cis and trans isomers.[1][2][5][6]

  • Trans-isomer: Phenyl and Amine are both equatorial (diequatorial).[1][2][3] Generally more thermodynamically stable.[1][2]

  • Cis-isomer: One group is axial.[1][2]

Stability Note: Spontaneous isomerization in solution at room temperature is rare without a catalyst (like Raney Nickel or specific enzymes).[1][2][3] However, if you perform a recrystallization, the ratio may shift because the trans isomer typically crystallizes more readily due to better packing.

Action: Always report the isomeric ratio (e.g., via H-NMR integration of the methine proton attached to the amine). Do not assume a commercial batch is 100% pure single isomer unless specified.[1][2]

Visualizing Degradation Pathways

The following diagram illustrates the two primary "degradation" modes users encounter: reaction with air (CO₂) and reaction with incompatible solvents (Acetone).[3]

Degradation_PathwaysPCHA4-Phenylcyclohexylamine(Active)CarbamateCarbamate Salt(White Precipitate)PCHA->Carbamate Spontaneous (Reversible w/ Acid)ImineSchiff Base (Imine)(Bio-inactive)PCHA->Imine Condensation (Water byproduct)CO2+ CO2 (Air)Acetone+ Acetone(Solvent)

Figure 2: Primary chemical instability pathways for 4-PCHA in solution.

Frequently Asked Questions (FAQ)

Q: Can I store 4-PCHA in DMSO at -20°C? A: Yes, anhydrous DMSO is excellent.[1][2] However, DMSO is hygroscopic.[2][3] If water enters, freeze-thaw cycles can promote carbamate formation if the headspace isn't inert.[1][2] Use single-use aliquots.

Q: My sample turned yellow. Is it ruined? A: Likely not. Amines often undergo minor surface oxidation (N-oxide formation) that causes yellowing.[1][2][3] The bulk material is usually intact (>95%).[2][3] Verify purity via LC-UV before discarding.

Q: How do I remove the carbamate precipitate? A: If you need to recover the sample, add 1M HCl. The precipitate will dissolve with effervescence (release of CO₂).[3] You can then basify (NaOH) and extract with ether if the free base is required.[3]

Q: Why does my LC-MS show a mass of M+12? A: This is likely a "Ghost" adduct, potentially a formaldehyde adduct (+12 Da for methylene bridge) if using low-grade methanol, or a specific salt cluster.[1][2][3] Check your solvent purity.

References

  • PubChem. (n.d.).[1][2][3] 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2][3]

  • Restek Corporation. (2018).[1][2][3] LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1][2][3] Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

Validation & Comparative

Validated Analytical Method for 4-Phenylcyclohexylamine in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Landscape

4-Phenylcyclohexylamine (4-PCHA) is a critical structural isomer and potential impurity/metabolite associated with the synthesis of arylcyclohexylamine-class pharmaceuticals (e.g., novel NMDA receptor antagonists, analgesics, and dissociative anesthetics). Due to its structural similarity to genotoxic precursors and its potential accumulation in biological systems, robust quantification in plasma and urine is essential during non-clinical and clinical development.

This guide compares the Optimized LC-MS/MS (Triple Quadrupole) method—the recommended gold standard for trace analysis—against traditional GC-MS and HPLC-UV alternatives.

Comparative Performance Matrix
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV (Legacy)
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 10 – 50 ng/mL> 100 ng/mL
Selectivity High (MRM mode distinguishes isomers)Moderate (EI spectral matching)Low (Co-elution risks)
Sample Prep Simple (PPT or SPE)Complex (Derivatization often required)Simple (LLE)
Throughput High (5–8 min run time)Low (20+ min run time)Moderate
Matrix Effects Susceptible (Requires IS correction)LowLow
Primary Application PK/TK Studies, Trace Impurity AnalysisRaw Material ScreeningHigh-dose Formulation QC

Deep Dive: The Optimized LC-MS/MS Method

Mechanistic Rationale

The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is driven by the basicity and polarity of 4-PCHA. Unlike GC-MS, which often requires derivatization to improve the volatility of primary amines, LC-MS/MS analyzes the compound directly in its protonated form (


).
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1] The amine group (

    
    ) readily accepts a proton under acidic conditions.
    
  • Chromatographic Separation: A Phenyl-Hexyl or C18 stationary phase is selected to maximize pi-pi interactions with the phenyl ring of the analyte, ensuring separation from isobaric interferences (e.g., 1-phenylcyclohexylamine).

Validated Method Parameters

Table 1: Instrument Conditions

ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Phenyl-Hexyl Column (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (Protonation Source)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min)

95% B (1-5 min)

Re-equilibrate
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (MRM)

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
4-PCHA 176.1 (

)
159.1 (

)
91.1 (Tropylium)20 / 35
IS (d5-PCHA) 181.1164.196.120 / 35

Note: The transition 176.1


 159.1 represents the characteristic loss of ammonia, common for primary amines. The 91.1 fragment confirms the benzyl/phenyl moiety.

Experimental Protocol: Step-by-Step

Sample Preparation (Protein Precipitation)

Rationale: While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is sufficient for modern high-sensitivity MS and minimizes recovery losses for polar amines.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL d5-4-PCHA).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of water (to match initial mobile phase strength).

Method Validation Summary (Data Support)

Based on ICH M10 Guidelines for Bioanalytical Method Validation.

  • Linearity:

    
     (
    
    
    
    , weighted
    
    
    ).
  • Accuracy: Intra- and inter-day accuracy within

    
     (Nominal).
    
  • Precision: CV

    
     across all QC levels.
    
  • Recovery:

    
     (consistent across low, mid, high QC).
    
  • Matrix Effect: Normalized Matrix Factor (IS-corrected) between 0.9 and 1.1.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and experimental flow for analyzing 4-PCHA.

G Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep  + Internal Std Sep UHPLC Separation (Phenyl-Hexyl Column) Prep->Sep  Supernatant Ion ESI+ Ionization [M+H]+ = 176.1 Sep->Ion  Elution Detect MS/MS Detection MRM: 176->159 Ion->Detect  Fragmentation Data Quantification (ng/mL) Detect->Data  Integration

Caption: Integrated workflow for 4-PCHA analysis from biological matrix to quantification using LC-MS/MS.

Troubleshooting & Critical Control Points

Isomer Separation

4-PCHA has structural isomers (e.g., 2- or 3-phenylcyclohexylamine) that share the same mass transitions.

  • Risk: Co-elution leads to overestimation.

  • Solution: Use a Phenyl-Hexyl column rather than a standard C18. The pi-pi interaction provides distinct selectivity for the position of the phenyl ring. Ensure baseline resolution (

    
    ) during method development.
    
Carryover

Primary amines can adsorb to metallic surfaces in the LC system.

  • Solution: Use a needle wash solution of Acetonitrile:Water:Isopropanol:Formic Acid (40:40:19:1) to actively remove sticky residues between injections.

Matrix Effects

Phospholipids in plasma can suppress ionization.

  • Verification: Monitor the phospholipid transition (

    
     184 
    
    
    
    184) during development. If suppression zones overlap with 4-PCHA elution, switch from Protein Precipitation to Hybrid SPE-PPT plates to remove phospholipids.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3] [Link]

  • Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry. [Link]

  • De Paoli, G., et al. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Journal of Analytical Toxicology. [Link]

  • Agilent Technologies. (2016).[4] Plasma Catecholamines by LC/MS/MS. Application Note 5991-6582EN. [Link]

Sources

Comparing the efficacy of 4-Phenylcyclohexylamine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of 4-Phenylcyclohexylamine-Based Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 4-Phenylcyclohexylamine

The 4-phenylcyclohexylamine scaffold is a cornerstone in medicinal chemistry, particularly in the realm of neuropharmacology. As a member of the broader arylcyclohexylamine class, this structural motif is the foundation for compounds with significant activity at key central nervous system targets.[1][2] Arylcyclohexylamines, most famously represented by Phencyclidine (PCP) and Ketamine, are known for their complex pharmacology, primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][3] However, the therapeutic potential and pharmacological profile of these compounds extend beyond NMDA receptor antagonism to include potent interactions with monoamine transporters.

This guide provides a comparative analysis of the efficacy of 4-phenylcyclohexylamine-based compounds and their close structural analogs. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, present quantitative experimental data to facilitate objective comparison, and provide detailed protocols for key validation assays. The insights herein are intended to empower researchers to design novel therapeutic agents with optimized efficacy and improved safety profiles.

The 4-Phenylcyclohexylamine Core: A Universe of Chemical Possibilities

The versatility of the 4-phenylcyclohexylamine scaffold lies in its amenability to chemical modification at three key positions: the aromatic phenyl ring, the saturated cyclohexyl ring, and the terminal amino group. Each modification presents an opportunity to fine-tune the compound's pharmacological properties, including its affinity for various receptors, its selectivity, and its pharmacokinetic profile.

Understanding these modification points is crucial for rational drug design. For instance, substitution on the phenyl ring can dramatically alter binding affinity and selectivity for NMDA receptor subtypes versus monoamine transporters. Modifications to the amine, such as alkylation or incorporation into a heterocyclic ring, can significantly impact potency and metabolic stability.

Caption: Key modification points on the 4-phenylcyclohexylamine scaffold.

Comparative Efficacy at the NMDA Receptor

The primary mechanism of action for many arylcyclohexylamines is non-competitive antagonism at the NMDA receptor, specifically at the "PCP site" located within the ion channel pore.[3] This action blocks the influx of calcium ions, leading to the characteristic dissociative anesthetic and psychoactive effects. The affinity for this site is a critical determinant of a compound's potency. The following data, derived from studies on the closely related and well-characterized 1-phenylcyclohexylamine analogs, provides a clear comparison of efficacy.

Table 1: Comparative Binding Affinities of Arylcyclohexylamine Analogs at the NMDA Receptor (PCP Site)

Compound Key Structural Modification Binding Affinity (Ki, nM)
1-Phenylcyclohexylamine (PCA) Parent Compound 130
Phencyclidine (PCP) N-piperidine 5.7
3-MeO-PCP 3-methoxy on phenyl ring, N-piperidine 20
4-MeO-PCP 4-methoxy on phenyl ring, N-piperidine 1400

| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 30 |

Data sourced from a comprehensive guide on 1-Phenylcyclohexylamine analogs.[3]

Expert Analysis of Structure-Activity Relationship (SAR): The data in Table 1 reveals critical SAR insights. The incorporation of the amine into a piperidine ring (PCP vs. PCA) dramatically increases binding affinity by over 20-fold, highlighting the importance of the amine substitution for potent NMDA receptor antagonism. Furthermore, substitution on the phenyl ring is highly position-dependent. A methoxy group at the 3-position (3-MeO-PCP) maintains high affinity, whereas moving it to the 4-position (4-MeO-PCP) results in a drastic loss of potency. This suggests a specific steric or electronic interaction within the binding pocket that favors meta-substitution.

Dual-Target Efficacy: Monoamine Transporter Inhibition

In addition to their effects on the NMDA receptor, many arylcyclohexylamines exhibit significant activity as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] This dual-target activity contributes to the complex psychostimulant effects of these compounds and represents a key area for therapeutic development, particularly for conditions like depression and ADHD.

Table 2: Comparative Inhibitory Activity of Arylcyclohexylamine Analogs at Monoamine Transporters

Compound DAT Inhibition (Ki, nM) SERT Inhibition (Ki, nM)
Phencyclidine (PCP) 220 2100
3-MeO-PCP 2900 4500

| 3-HO-PCP | 260 | 4700 |

Data sourced from a comprehensive guide on 1-Phenylcyclohexylamine analogs.[3]

Expert Analysis of Structure-Activity Relationship (SAR): The data indicates that while PCP and its analogs bind to monoamine transporters, their affinity is generally lower than for the NMDA receptor. Notably, PCP shows moderate potency at DAT. The 3-hydroxy substitution in 3-HO-PCP appears to maintain DAT affinity comparable to PCP, while the 3-methoxy group in 3-MeO-PCP significantly reduces it. All listed analogs show considerably weaker affinity for SERT, suggesting a degree of selectivity for dopamine and norepinephrine systems over serotonin. This selectivity profile is a crucial consideration in drug development, as it can dictate the balance between therapeutic effects and potential side effects like serotonin syndrome.

From Benchtop to In Vivo: Assessing Anticonvulsant Potential and Motor Effects

The ultimate test of a compound's therapeutic potential is its performance in a living system. For NMDA receptor antagonists, anticonvulsant activity is a key in vivo measure of efficacy. However, this must be balanced against motor toxicity, a common side effect. A study of 1-phenylcyclohexylamine analogues in a mouse maximal electroshock (MES) seizure model provides valuable comparative data on this therapeutic trade-off.[5]

Table 3: In Vivo Anticonvulsant Efficacy vs. Motor Toxicity

Compound Modification Anticonvulsant Potency (ED50, mg/kg) Motor Toxicity (TD50, mg/kg) Therapeutic Index (TD50/ED50)
1-Phenylcyclohexylamine (Parent) 20 25 1.25
trans-3-Methylcyclohexyl 10 28 2.8
ortho-Methoxyphenyl 15 40 2.67

| Cyclopentyl Ring | 18 | 45 | 2.5 |

Data adapted from a study on the anticonvulsant activity of 1-phenylcyclohexylamine analogues.[5]

Expert Analysis of In Vivo Outcomes: The data demonstrates that specific structural modifications can improve the therapeutic index.[5] For example, adding a methyl group to the cyclohexyl ring (trans-3-Methylcyclohexyl) or a methoxy group to the phenyl ring (ortho-Methoxyphenyl) enhances the separation between the desired anticonvulsant effect and undesired motor toxicity, resulting in a higher therapeutic index compared to the parent compound.[5] This underscores the importance of exploring the full chemical space around the core scaffold to optimize in vivo performance.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a competitive radioligand binding assay to determine a compound's affinity for the NMDA receptor PCP site.

Protocol: NMDA Receptor (PCP Site) Competitive Radioligand Binding Assay

  • Preparation of Materials:

    • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.

    • Radioligand: Use [³H]MK-801 or a similar high-affinity PCP site radioligand.

    • Test Compounds: Prepare a serial dilution of the 4-phenylcyclohexylamine-based test compounds.

    • Non-specific Binding Control: Use a high concentration (e.g., 10 µM) of unlabeled PCP or MK-801.

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand solution (final concentration ~1 nM), and 100 µL of the membrane preparation.

    • For total binding wells, add 50 µL of buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[3]

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[3]

    • Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.[3]

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate (2-4 hours at RT) A->B C Rapid Filtration (Separate Bound/Unbound) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 4-phenylcyclohexylamine scaffold and its analogs represent a rich chemical space with profound implications for neuropharmacology. The comparative data clearly demonstrates that subtle structural modifications can significantly alter efficacy and selectivity for NMDA receptors and monoamine transporters. The key to future success lies in leveraging these structure-activity relationship insights to design next-generation compounds. Future research should focus on developing analogs with enhanced selectivity for specific targets to minimize off-target effects, and on optimizing pharmacokinetic properties to improve the therapeutic index. By combining rational design with rigorous in vitro and in vivo validation, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • BenchChem. (2025). Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogs: A Comparative Guide. Benchchem.
  • Thurman, G. B., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chem-Impex. (n.d.). 4-Phenyl-cyclohexylamine. Chem-Impex.
  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. Retrieved from [Link]

  • PubMed. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Identification of Synthesized 4-Phenylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of 4-Phenylcyclohexylamine, a versatile building block in medicinal chemistry. As a senior application scientist, my focus is not merely on the "how" but the "why"—the causal logic behind experimental choices that ensures a self-validating and authoritative analytical workflow.

4-Phenylcyclohexylamine (C₁₂H₁₇N, Molar Mass: 175.27 g/mol ) exists as cis and trans diastereomers, each with unique three-dimensional conformations that can significantly influence their pharmacological properties. Therefore, a robust analytical strategy must not only confirm the core structure but also definitively assign the stereochemistry.

The Analytical Triad: NMR, Mass Spectrometry, and Infrared Spectroscopy

The definitive identification of 4-Phenylcyclohexylamine relies on a synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-Phenylcyclohexylamine.

The power of NMR lies in its ability to provide a detailed map of the carbon-hydrogen framework. For 4-Phenylcyclohexylamine, the key to distinguishing between the cis and trans isomers lies in the analysis of proton-proton coupling constants (J-coupling) in the ¹H NMR spectrum. The chair conformation of the cyclohexane ring dictates specific spatial relationships between protons, leading to predictable differences in their coupling constants.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized 4-Phenylcyclohexylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing with reference spectra.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons.

The differentiation between cis and trans isomers is primarily achieved by examining the multiplicity and coupling constants of the protons at C1 (methine proton adjacent to the amino group) and C4 (methine proton adjacent to the phenyl group). In the more stable chair conformation, axial protons exhibit larger coupling constants with adjacent axial protons (J_ax-ax ≈ 10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-4 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Key Coupling Constants for cis- and trans-4-Phenylcyclohexylamine

Protoncis-4-Phenylcyclohexylamine (predicted)trans-4-Phenylcyclohexylamine (predicted)Key Distinguishing Features
H1 (CH-NH₂)Multiplet, broader appearance due to smaller ax-eq and eq-eq couplingsTriplet of triplets (tt) or multiplet with large coupling constants (J ≈ 10-12 Hz)The H1 proton in the trans isomer is axial, leading to large axial-axial couplings.
H4 (CH-Ph)Multiplet, broader appearanceTriplet of triplets (tt) or multiplet with large coupling constants (J ≈ 10-12 Hz)Similar to H1, the H4 proton in the trans isomer is axial.
Phenyl Protons~7.1-7.4 ppm (multiplet)~7.1-7.4 ppm (multiplet)Aromatic region, confirms the presence of the phenyl group.
Cyclohexyl Protons~1.2-2.2 ppm (multiplet)~1.2-2.2 ppm (multiplet)Complex region of overlapping signals from the cyclohexane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Phenylcyclohexylamine

CarbonPredicted Chemical Shift (ppm)Rationale
C1 (C-NH₂)~50-55Carbon attached to the electron-withdrawing amino group.
C4 (C-Ph)~45-50Carbon attached to the phenyl group.
Phenyl C (ipso)~145-150Quaternary carbon of the phenyl ring attached to the cyclohexane.
Phenyl C (ortho, meta, para)~125-130Aromatic carbons.
Cyclohexyl C~25-40Aliphatic carbons of the cyclohexane ring.
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for this purpose.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule. The fragmentation of 4-Phenylcyclohexylamine is expected to be directed by the phenyl and amino groups, as well as the cyclohexyl ring structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

    • Use a temperature program to separate the compound from any impurities.

  • MS Detection:

    • The eluting compounds are introduced into the mass spectrometer.

    • Acquire mass spectra in the EI mode, typically scanning a mass range of m/z 40-400.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of 4-Phenylcyclohexylamine

m/zProposed FragmentRationale for Formation
175[M]⁺Molecular ion peak. An odd molecular weight is consistent with the presence of one nitrogen atom.
174[M-H]⁺Loss of a hydrogen radical.
158[M-NH₃]⁺Loss of ammonia, a common fragmentation for primary amines.
104[C₈H₈]⁺Cleavage of the bond between the phenyl ring and the cyclohexane ring, with charge retention on the phenyl-containing fragment.
91[C₇H₇]⁺Tropylium ion, a common rearrangement product from benzylic cleavage.
77[C₆H₅]⁺Phenyl cation.
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

For 4-Phenylcyclohexylamine, IR spectroscopy will confirm the presence of the primary amine (N-H) and the aromatic ring (C-H and C=C). The absence of a strong carbonyl (C=O) absorption around 1710 cm⁻¹ is a crucial piece of evidence to rule out the starting material, 4-phenylcyclohexanone, if the synthesis was a reductive amination.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or pure KBr to subtract from the sample spectrum.

Table 4: Characteristic IR Absorption Frequencies for 4-Phenylcyclohexylamine

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretch (two bands for primary amine)Primary Amine
3000-3100C-H stretchAromatic
2850-2950C-H stretchAliphatic (Cyclohexyl)
1600, 1495C=C stretchAromatic Ring
1500-1600N-H bendPrimary Amine
700-750, 690-710C-H out-of-plane bendMonosubstituted Benzene

Comparison with Alternatives: Addressing Potential Impurities and Enantiomeric Purity

A comprehensive analysis must also consider potential impurities from the synthesis and the enantiomeric purity of the final product.

Identifying Synthetic Byproducts

The most common route to 4-Phenylcyclohexylamine is the reductive amination of 4-phenylcyclohexanone. Potential byproducts include:

  • Unreacted 4-phenylcyclohexanone: This can be readily identified by the presence of a strong C=O stretching band in the IR spectrum (around 1710 cm⁻¹) and the corresponding carbonyl carbon signal in the ¹³C NMR spectrum (around 210 ppm).

  • 4-Phenylcyclohexanol: This is a common byproduct from the reduction of the ketone. It can be identified by a broad O-H stretching band in the IR spectrum (around 3200-3600 cm⁻¹) and the presence of a C-OH signal in the ¹³C NMR spectrum (around 70 ppm).

  • Bis(4-phenylcyclohexyl)amine: This secondary amine can form as a byproduct. It will have a different molecular weight (m/z = 333) in the mass spectrum and will show only one N-H stretch in the IR spectrum.

Assessing Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

Since 4-Phenylcyclohexylamine is a chiral molecule, it is crucial to determine its enantiomeric purity, especially in a drug development context. Chiral HPLC is the gold standard for this analysis.

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of amines.

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for the chosen column, often a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • Add a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to the mobile phase to improve peak shape and resolution for basic compounds.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

  • Analysis:

    • Inject a solution of the synthesized 4-Phenylcyclohexylamine.

    • Monitor the elution profile using a UV detector (typically around 254 nm for the phenyl group).

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizing the Workflow and Logic

Identity_Confirmation_Workflow cluster_synthesis Synthesized Product cluster_primary_analysis Primary Identity Confirmation cluster_secondary_analysis Purity and Isomer Analysis cluster_results Definitive Identification Synthesized_Product Crude 4-Phenylcyclohexylamine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Orthogonal Analysis MS Mass Spectrometry (GC-MS) Synthesized_Product->MS Orthogonal Analysis IR Infrared Spectroscopy (FTIR) Synthesized_Product->IR Orthogonal Analysis Chiral_HPLC Chiral HPLC Synthesized_Product->Chiral_HPLC Enantiomeric Purity Impurity_Analysis Impurity Profiling (GC-MS, LC-MS) Synthesized_Product->Impurity_Analysis Byproduct Identification Confirmed_Identity Confirmed Structure and Purity of 4-Phenylcyclohexylamine NMR->Confirmed_Identity Confirms Connectivity & Stereochemistry MS->Confirmed_Identity Confirms Molecular Weight & Fragmentation IR->Confirmed_Identity Confirms Functional Groups Chiral_HPLC->Confirmed_Identity Determines % ee Impurity_Analysis->Confirmed_Identity Assesses Chemical Purity

Caption: Workflow for the definitive identification of synthesized 4-Phenylcyclohexylamine.

Analytical_Technique_Comparison NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Fragmentation MS->MolWeight IR Infrared Spectroscopy FuncGroups Functional Groups IR->FuncGroups HPLC Chiral HPLC EnantioPurity Enantiomeric Purity HPLC->EnantioPurity

Caption: Comparison of information provided by key analytical techniques.

Conclusion

The definitive confirmation of synthesized 4-Phenylcyclohexylamine is not achieved by a single technique but by the convergent and self-validating data from a suite of orthogonal analytical methods. NMR spectroscopy provides the structural blueprint, mass spectrometry confirms the molecular weight and fragmentation, and infrared spectroscopy verifies the functional groups. Furthermore, chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter in pharmaceutical applications. By understanding the "why" behind each of these techniques and how their data interrelate, researchers can confidently and authoritatively establish the identity and purity of their synthesized compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
4-Phenylcyclohexylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.